Adaphostin
Description
Properties
IUPAC Name |
1-adamantyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-21-5-6-22(27)19(10-21)14-25-20-3-1-18(2-4-20)23(28)29-24-11-15-7-16(12-24)9-17(8-15)13-24/h1-6,10,15-17,25-27H,7-9,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZSUCFGHXQWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=C(C=C4)NCC5=C(C=CC(=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327719 | |
| Record name | Adaphostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241127-58-2 | |
| Record name | NSC 680410 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241127582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adaphostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Adaphostin: A Technical Guide for Researchers
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaphostin (NSC 680410) is a synthetic molecule belonging to the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases. It is structurally an adamantyl ester derivative of the tyrphostin AG957.[1] Initially developed as a specific inhibitor of the p210 Bcr-Abl tyrosine kinase, the oncoprotein driving chronic myeloid leukemia (CML), further research has revealed a broader and more complex mechanism of action.[2][3] This guide provides a comprehensive technical overview of this compound, focusing on its role as a tyrosine kinase inhibitor, its mechanism of action, relevant experimental data, and detailed protocols for its characterization.
Mechanism of Action
While initially designed to compete with peptide substrates of the Bcr-Abl kinase, a key characteristic of this compound's cytotoxic effect is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3][4] This ROS production appears to be a central and upstream event that triggers a cascade of downstream signaling events, ultimately leading to apoptosis.[5]
The induction of ROS by this compound is observed in both Bcr-Abl-positive and Bcr-Abl-negative leukemia cell lines, indicating a mechanism that is not solely dependent on the inhibition of this specific kinase.[3][6] The antioxidant N-acetylcysteine (NAC) has been shown to block this compound-induced ROS generation and subsequent apoptosis, further solidifying the critical role of oxidative stress in its mode of action.[4]
Downstream of ROS production, this compound perturbs multiple critical signaling pathways. Notably, it leads to the inactivation of the pro-survival Raf-1/MEK/ERK and Akt signaling cascades.[5] Concurrently, it activates stress-related pathways, including the c-Jun N-terminal kinase (JNK) pathway.[5] These coordinated effects on cellular signaling culminate in mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and the activation of caspases, leading to programmed cell death.[5]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| K562 | Chronic Myeloid Leukemia (CML) | 13 | [2] |
| KBM5 | Chronic Myeloid Leukemia (CML) | 0.6 | [1] |
| KBM7 | Chronic Myeloid Leukemia (CML) | 0.3 | [1] |
| KBM5-R (Imatinib-resistant) | Chronic Myeloid Leukemia (CML) | 15.5 | [1] |
| KBM7-R (Imatinib-resistant) | Chronic Myeloid Leukemia (CML) | 5 | [1] |
| OCI/AML2 | Acute Myeloid Leukemia (AML) | 0.5 - 1.0 | [1][2] |
| OCI/AML3 | Acute Myeloid Leukemia (AML) | 0.5 - 1.0 | [1][2] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | >0.75 (for apoptosis induction) | [5] |
| U937 | Histiocytic Lymphoma | >0.75 (for apoptosis induction) | [5] |
| CLL B-cells (Primary) | Chronic Lymphocytic Leukemia (CLL) | 4.2 (average) | [4] |
Mandatory Visualization
Signaling Pathways Affected by this compound
References
- 1. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Adaphostin: A Promising Agent for Overcoming Imatinib Resistance in Chronic Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Imatinib Resistance in Chronic Myeloid Leukemia
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase. This aberrant kinase activity is the primary driver of CML pathogenesis, leading to uncontrolled proliferation of granulocytes.
The advent of imatinib mesylate, a selective inhibitor of the BCR-ABL tyrosine kinase, revolutionized the treatment of CML. However, a significant portion of patients, particularly those in advanced stages of the disease, develop resistance to imatinib. The most common mechanism of resistance is the acquisition of point mutations within the ABL kinase domain, which either directly impair imatinib binding or stabilize the active conformation of the kinase, reducing the efficacy of the drug.[1][2][3] The T315I mutation, often referred to as the "gatekeeper" mutation, is notoriously resistant to imatinib and subsequent generations of tyrosine kinase inhibitors (TKIs).[4] This has spurred the search for novel therapeutic agents with alternative mechanisms of action to effectively treat imatinib-resistant CML.
Adaphostin: A Novel Tyrphostin with a Unique Mechanism of Action
This compound (NSC 680410) is a tyrphostin, a class of compounds that inhibit tyrosine kinases.[5] Originally designed to compete with peptide substrates of the BCR-ABL kinase, subsequent research has revealed a multifaceted mechanism of action that circumvents classical TKI resistance pathways.[5][6]
Dual Mechanism of Action: ROS Induction and BCR-ABL Downregulation
The primary mechanism by which this compound induces cytotoxicity in CML cells is through the generation of reactive oxygen species (ROS).[6][7] This increase in intracellular ROS leads to oxidative stress, triggering a cascade of events that culminate in apoptosis.[6][8] Crucially, this ROS-dependent cell death is effective in CML cells harboring various BCR-ABL1 mutations, including the highly resistant T315I mutation.[8]
In addition to inducing oxidative stress, this compound has also been shown to downregulate the protein levels of both wild-type and mutant BCR-ABL.[8] This dual action of promoting apoptosis through ROS and reducing the levels of the oncoprotein driver makes this compound a compelling candidate for overcoming imatinib resistance.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the efficacy of this compound against various CML cell lines, including those resistant to imatinib.
Table 1: IC50 Values of this compound in CML Cell Lines
| Cell Line | Imatinib Sensitivity | BCR-ABL Status | This compound IC50 (µM) | Reference |
| K562 | Sensitive | p210 BCR-ABL | 13 | [9] |
| KBM5 | Sensitive | p210 BCR-ABL | 0.5 - 1.0 | [9] |
| KBM7 | Sensitive | p210 BCR-ABL | 0.5 - 1.0 | [9] |
| KBM5-R | Resistant | p210 BCR-ABL (Point Mutation) | ~1.3 | [8] |
| KBM7-R | Resistant | p210 BCR-ABL (Gene Amplification) | ~1.3 | [8] |
| Ba/F3 p210 | Sensitive | Wild-type p210 BCR-ABL | Not explicitly stated, but sensitive | [8] |
| Ba/F3 T315I | Resistant | T315I mutant BCR-ABL | Sensitive | [8] |
| Ba/F3 E255K | Resistant | E255K mutant BCR-ABL | Sensitive | [8] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Exposure Time (h) | % Apoptotic Cells | Reference |
| Z33R (Imatinib-Resistant) | 0.5 | 24 | 40% | [8] |
| Z33 (Parental) | 10 | 24 | ~40% | [8] |
| KBM5R (Imatinib-Resistant) | 1 | 24 | Statistically significant increase | [8] |
| KBM7R (Imatinib-Resistant) | 1 | 24 | Statistically significant increase | [8] |
| Ba/F3 p210 | 5, 10, 20 | 24 | >40% (with Imatinib) | [8] |
| Ph+ clinical isolates | Increasing concentrations | - | Dose-dependent increase | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described.
Caption: this compound's dual mechanism of action in CML cells.
References
- 1. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Adaphostin's effect on Bcr-Abl negative cell lines
An In-depth Technical Guide on the Effects of Adaphostin on Bcr-Abl Negative Cell Lines
Introduction
This compound, a tyrphostin derivative, was initially developed as a tyrosine kinase inhibitor targeting the Bcr-Abl oncoprotein, the hallmark of Chronic Myeloid Leukemia (CML). However, subsequent research has revealed that its cytotoxic effects are not exclusive to Bcr-Abl positive cells and extend to a variety of Bcr-Abl negative cancer cell lines.[1][2][3] The primary mechanism of action in these cells is independent of Bcr-Abl kinase inhibition and is instead mediated by the generation of reactive oxygen species (ROS).[2][3] This guide provides a comprehensive overview of the quantitative effects, underlying signaling pathways, and experimental methodologies related to this compound's activity in Bcr-Abl negative cancer cells, intended for researchers and professionals in drug development.
Quantitative Effects of this compound on Bcr-Abl Negative Cell Lines
This compound demonstrates significant anti-proliferative activity against various Bcr-Abl negative myeloid leukemia and solid tumor cell lines. Its efficacy is comparable in both Bcr-Abl positive and negative leukemic cells, indicating a broad spectrum of activity.[1]
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| OCI/AML2 | Acute Myeloid Leukemia (Erythroleukemia) | Cell Proliferation | IC50 | ~0.5–1.0 µM | [1] |
| OCI/AML3 | Acute Myeloid Leukemia (AML M2) | Cell Proliferation | IC50 | ~0.5–1.0 µM | [1] |
| PC-3 | Prostate Cancer | Cell Proliferation | G1 Arrest | Concentration-dependent | [4] |
Table 1: Summary of this compound's Quantitative Effects. This table summarizes the 50% inhibitory concentration (IC50) and other effects of this compound on various Bcr-Abl negative cell lines.
Mechanism of Action and Signaling Pathways
The primary mechanism of this compound-induced cytotoxicity in both Bcr-Abl positive and negative cells is the rapid induction of intracellular ROS, such as superoxide and hydrogen peroxide.[1][2] This oxidative stress is a critical event that precedes and triggers downstream apoptotic signaling. The antioxidant N-acetylcysteine (NAC) has been shown to abrogate the DNA damage and apoptosis induced by this compound, confirming the central role of ROS.[2]
ROS-Mediated Apoptosis
The generation of ROS by this compound initiates a cascade of events leading to programmed cell death. This process involves multiple stress-related signal transduction pathways. In leukemia cells, this includes the activation of the c-Jun N-terminal kinase (JNK) pathway and the inactivation of cytoprotective pathways like extracellular signal-regulated kinase (ERK1/2) and Akt.[5]
Caption: this compound-induced ROS signaling pathway leading to apoptosis.
Cell Cycle Arrest in Solid Tumors
In addition to inducing apoptosis, this compound can cause cell cycle arrest in some Bcr-Abl negative solid tumor cells. In the PC-3 prostate cancer cell line, this compound induces a G1 phase arrest.[4] This effect is mediated by the activation of p38 MAPK, which is regulated by the hepatocyte growth factor receptor, c-Met. The G1 arrest is characterized by an increased expression of the cell cycle inhibitors p21 and p27, and a corresponding decrease in G1-specific cyclins (A, D1, D3) and cyclin-dependent kinases (CDK4, CDK6), ultimately leading to reduced phosphorylation of the retinoblastoma protein (Rb).[4]
Caption: this compound-induced G1 cell cycle arrest pathway in PC-3 cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following sections describe key experimental protocols cited in the literature.
Cell Lines and Culture
-
OCI/AML2 and OCI/AML3: These human AML cell lines are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Calf Serum (FCS).[1]
-
PC-3: This human prostate cancer cell line is maintained in appropriate media as per standard cell culture protocols.
-
All cell lines are maintained at 37°C in a humidified atmosphere containing 5% CO2.[1]
Cell Viability and Proliferation Assay (MTS Assay)
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is commonly used to measure cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density.
-
Drug Treatment: Expose cells to a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Caption: Standard experimental workflow for an MTS cell viability assay.
Detection of Intracellular ROS
The generation of intracellular peroxides can be quantified using fluorescent probes like CM-H2DCFDA.
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 1.5 hours).
-
Staining: Stain the cells with CM-H2DCFDA dye.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the level of intracellular ROS.[2]
Apoptosis Assessment
Apoptosis is often quantified by measuring DNA fragmentation using propidium iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Expose cells to this compound for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest and fix the cells in ethanol.
-
PI Staining: Stain the cells with a solution containing PI and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells. Apoptotic cells will appear in the sub-G1 peak due to DNA fragmentation.[2]
Conclusion
This compound exhibits significant and selective cytotoxic activity against Bcr-Abl negative myeloid leukemia and prostate cancer cell lines.[1][4] Its mechanism of action is primarily driven by the induction of oxidative stress through the generation of reactive oxygen species, which subsequently triggers apoptosis or cell cycle arrest via distinct signaling pathways.[2][4][5] This Bcr-Abl independent activity underscores this compound's potential as a broad-spectrum anticancer agent, warranting further investigation for clinical applications beyond CML. The methodologies and data presented in this guide provide a foundational resource for researchers exploring the therapeutic potential of this compound in a wider range of malignancies.
References
- 1. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of this compound-mediated G1 arrest in prostate cancer (PC-3) cells: signaling events mediated by hepatocyte growth factor receptor, c-Met, and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Adaphostin as a Potential Therapeutic Agent for Acute Myel-oid Leukemia (AML): A Technical Guide
Executive Summary: Acute Myeloid Leukemia (AML) remains a clinically challenging hematological malignancy characterized by significant heterogeneity and frequent therapeutic resistance. This guide explores the preclinical evidence for Adaphostin, a tyrphostin derivative, as a potential therapeutic agent for AML. Originally developed as a Bcr-Abl tyrosine kinase inhibitor, this compound's primary mechanism of action is now understood to be the induction of profound oxidative stress through the generation of reactive oxygen species (ROS).[1][2] This ROS-dependent cytotoxicity is effective in both Bcr-Abl-positive and Bcr-Abl-negative leukemia cells, making it a promising candidate for AML, which is typically Bcr-Abl-negative.[3][4] this compound triggers apoptosis by modulating multiple key signaling pathways, including the MAPK and Akt cascades, and demonstrates significant, selective cytotoxicity against primary AML patient cells while sparing normal hematopoietic progenitors.[1][4][5] This document summarizes the mechanistic underpinnings, preclinical efficacy, and relevant experimental methodologies to provide a comprehensive technical overview for researchers and drug development professionals.
Introduction
Acute Myeloid Leukemia (AML) is an aggressive cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal cells that accumulate in the bone marrow and interfere with normal hematopoiesis. For decades, the standard of care has been intensive chemotherapy, but outcomes remain poor for many patients, underscoring the urgent need for novel therapeutic strategies that can overcome resistance and target the disease's biological drivers.[6][7]
This compound (NSC 680410) is a synthetic adamantyl ester derivative of the tyrphostin AG957.[2] Tyrphostins were initially designed as inhibitors of protein tyrosine kinases.[3] this compound was specifically developed to inhibit the Bcr-Abl kinase by competing with its peptide substrate binding site, a mechanism distinct from the ATP-competitive inhibition of agents like imatinib.[1][3] However, subsequent research revealed that its potent antileukemic activity is not restricted to Bcr-Abl-positive cells and is primarily driven by a mechanism independent of Bcr-Abl expression, positioning it as a molecule of interest for other leukemias, including AML.[2][3]
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism, with the generation of reactive oxygen species (ROS) being the central event. This primary action leads to the modulation of numerous downstream signaling pathways, culminating in apoptosis.
Primary Mechanism: Induction of Oxidative Stress
The principal mode of this compound-mediated cytotoxicity is the rapid induction of intracellular ROS, such as superoxide and peroxide.[1][2] This increase in oxidative stress is observed in both Bcr-Abl-positive and Bcr-Abl-negative leukemia cells, confirming that this effect is independent of the Philadelphia chromosome status.[3][4] The production of ROS leads to subsequent DNA strand breaks and a classical DNA damage response.[2] The critical role of oxidative stress is demonstrated by experiments where antioxidants like N-acetylcysteine (NAC) significantly blunt this compound-induced apoptosis, while depleting glutathione with buthionine sulfoximine (BSO) enhances its toxicity.[2]
Modulation of Kinase Signaling Pathways
Secondary to the massive generation of ROS, this compound perturbs multiple intracellular signaling cascades that are critical for cell survival and proliferation.[1][8]
-
Inhibition of Pro-Survival Pathways: this compound leads to the inactivation of key cytoprotective signaling cascades, including the Raf-1/MEK/ERK and the PI3K/Akt pathways.[5][8] Downregulation of these pathways removes crucial survival signals, thereby lowering the threshold for apoptosis.
-
Activation of Stress-Activated Pathways: Concurrently, this compound activates stress-related pathways, most notably the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][8] Activation of these cascades is a well-established cellular response to oxidative stress and contributes directly to the initiation of apoptosis.
-
Downregulation of Bcr-Abl: In Bcr-Abl-positive cells, this compound also causes a dose-related downregulation of Bcr-Abl protein levels, which occurs within the first six hours of treatment.[1] However, its potent activity in AML cells confirms this is not its sole or primary mechanism.[2]
Induction of Apoptosis
The culmination of ROS production and signal pathway modulation is the efficient induction of apoptosis.[3] This process is characterized by:
-
Mitochondrial Injury: Pronounced release of mitochondrial proteins such as cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[8]
-
Caspase Activation: Activation of initiator caspases (caspase-9, caspase-8) and executioner caspases (caspase-3, caspase-7).[1][8]
-
Regulation of Bcl-2 Family Proteins: this compound treatment can lead to the downregulation of anti-apoptotic proteins like Bcl-2.[1] While the levels of Mcl-1 and Bcl-xL may transiently increase, they are ultimately downregulated following caspase activation.[1]
References
- 1. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Acute myeloid leukemia (AML) treatment | Blood Cancer United [bloodcancerunited.org]
- 8. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Studies and Development of Adaphostin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of Adaphostin (NSC 680410), a tyrphostin analog. The document details its mechanism of action, summarizes key quantitative findings from preclinical studies, outlines experimental methodologies, and visualizes the critical signaling pathways involved in its activity.
Introduction
This compound, an adamantyl ester of AG957, was initially developed as a Bcr/Abl tyrosine kinase inhibitor.[1] It was designed to compete with peptide substrates rather than adenosine triphosphate (ATP), distinguishing its mechanism from that of imatinib.[2][3] However, subsequent research revealed that its primary mode of cytotoxicity is not solely dependent on Bcr/Abl inhibition but is strongly linked to the induction of oxidative stress.[2][4] This unique mechanism has demonstrated efficacy in imatinib-resistant leukemia models, highlighting its potential as a therapeutic agent.[5][6][7]
Mechanism of Action
The primary mechanism of action of this compound is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.[4][6][7][8] This ROS-dependent cytotoxicity has been observed in both Bcr/Abl-positive and Bcr/Abl-negative leukemia cell lines.[5][8] Key events in this compound's mechanism include:
-
Induction of ROS: this compound treatment leads to a rapid increase in intracellular peroxide levels.[4][5]
-
Mitochondrial Dysfunction: The induced oxidative stress contributes to the loss of mitochondrial membrane potential.[8]
-
Apoptosis Induction: The culmination of these events is the activation of the apoptotic cascade.[4][9]
-
Downregulation of Bcr/Abl: In Bcr/Abl-positive cells, this compound also induces the downregulation of the Bcr/Abl protein, an effect that appears to be independent of its ROS-generating capabilities.[5]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from early preclinical evaluations of this compound across various leukemia cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Human Leukemia Cell Lines
| Cell Line | Type | IC50 (µM) | Noteworthy Characteristics |
| K562 | CML (Ph+) | 13 | |
| KBM5 | CML (Ph+) | 0.5 - 1.0 | |
| KBM5-R | CML (Ph+, Imatinib-Resistant) | - | Showed significant cross-resistance to this compound |
| KBM7 | CML (Ph+) | 0.5 - 1.0 | |
| KBM7-R | CML (Ph+, Imatinib-Resistant) | - | Showed significant cross-resistance to this compound |
| OCI/AML2 | AML (Ph-) | 0.5 - 1.0 | |
| OCI/AML3 | AML (Ph-) | 0.5 - 1.0 | |
| Jurkat | ALL (Ph-) | - | Susceptible to this compound-induced apoptosis |
| U937 | AML (Ph-) | - | Susceptible to this compound-induced apoptosis |
Table 2: Synergistic Apoptosis with Proteasome Inhibitors in Jurkat Cells
| Treatment | Concentration | % Apoptotic Cells (24h) |
| This compound | 400 nM | ~10-20% |
| MG-132 | 150 or 200 nM | ~10-20% |
| This compound + MG-132 | 400 nM + 150/200 nM | ~70-80% |
Data sourced from[1].
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Dose | Route | Key Pharmacokinetic Parameters |
| Mice | 50 mg/kg (150 mg/m²) | IV | t1/2: 1.1, 9.1, and 41.2 min; Cl(tb): 0.411 L/(min·m²); V(dss): 24.6 L/m²; AUC: 927 µM·min |
| Rats | 50 mg/kg (300 mg/m²) | IV | t1/2: 1.8, 10.6, and 136 min; Cl(tb): 0.466 L/(min·m²); V(dss): 8.0 L/m²; AUC: 1,161 µM·min |
| Dogs | 7.5 mg/kg (150 mg/m²) | IV | t1/2α: 6.0 and 9.8 min; t1/2β: 40.6 and 66.2 min; Cl(tb): 0.565 and 0.852 L/(min·m²); AUC: 673 and 446 µM·min |
Data sourced from[10].
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the early studies of this compound are provided below.
4.1. Cell Culture
-
Cell Lines: Human leukemia cell lines (e.g., Jurkat, U937, K562, KBM5, OCI/AML2, OCI/AML3) were cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.[2][3][9]
-
Incubation: Cells were maintained at 37°C in a humidified atmosphere containing 5% CO2.[3]
4.2. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Apoptosis was quantified by flow cytometry using Annexin V-FITC and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
DNA Fragmentation Analysis: DNA fragmentation, a hallmark of apoptosis, was assessed by culturing cells with the drug for a specified time, followed by analysis of DNA content.[5]
4.3. Measurement of Reactive Oxygen Species (ROS) Generation
-
Flow Cytometry with Dihydroethidium (DHE) or Dichlorodihydrofluorescein Diacetate (DCFH-DA): Cells were treated with this compound, followed by incubation with DHE or DCFH-DA. The fluorescence of the oxidized probes (ethidium or DCF) was then measured by flow cytometry to quantify intracellular ROS levels.[8]
4.4. Western Blot Analysis
-
Cell Lysis: After drug treatment, cells were harvested and lysed in a buffer containing protease and phosphatase inhibitors.[3][8]
-
Protein Quantification: Protein concentrations of the lysates were determined using a standard assay (e.g., BCA protein assay).[3]
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[8]
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., caspases, PARP, signaling proteins), followed by incubation with HRP-conjugated secondary antibodies.[8]
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[8]
4.5. Clonogenic Assay
-
Cell Plating: Mononuclear cells from bone marrow were plated in a complete methylcellulose medium containing recombinant cytokines.[3]
-
Drug Treatment: this compound was added at various concentrations.[3]
-
Colony Counting: The number of colony-forming units (aggregates of >50 cells) was counted after 8 days of culture.[3]
Signaling Pathways and Visualizations
This compound's induction of oxidative stress leads to the modulation of several key signaling pathways that regulate cell survival and apoptosis.
5.1. This compound-Induced Apoptotic Signaling
This compound initiates a cascade of events beginning with ROS generation, which in turn affects multiple downstream signaling pathways critical for cell fate. The diagram below illustrates the central role of ROS in mediating this compound's effects.
References
- 1. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacology of the novel antitumor agent this compound, a tyrphostin analog that inhibits bcr/abl - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Treatment of Cells with Adaphostin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaphostin (NSC 680410) is a tyrphostin derivative initially designed as a Bcr/Abl tyrosine kinase inhibitor.[1] Subsequent research has revealed its primary mechanism of action involves the generation of reactive oxygen species (ROS), leading to cytotoxicity in a broad range of cancer cell lines, independent of their Bcr/Abl status.[1][2][3] These application notes provide detailed protocols for the in vitro use of this compound, including its preparation, treatment of cell cultures, and subsequent analysis of its effects. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of this compound in various cancer cell models.
Mechanism of Action
This compound's primary mode of action is the induction of oxidative stress through the production of intracellular ROS, such as superoxide and hydrogen peroxide.[1][2][3] This increase in ROS triggers a cascade of downstream events, including:
-
Induction of Apoptosis: this compound induces apoptosis in a dose- and time-dependent manner.[1][2] This is often associated with the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation.[2][4]
-
Modulation of Signaling Pathways: The increase in ROS affects multiple signaling pathways. It has been shown to inactivate pro-survival pathways like Raf/MEK/ERK and Akt, while activating stress-related pathways such as JNK and p38 MAPK.[5][6]
-
Downregulation of Bcr/Abl: In Bcr/Abl-positive cells, this compound can lead to the downregulation of the Bcr/Abl oncoprotein.[4][7]
The cytotoxicity of this compound is not restricted to chronic myeloid leukemia (CML) cells but has also been observed in acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and glioblastoma cells.[1][3][5]
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a starting point for determining the effective concentration range in your experimental system.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| KBM5 | Chronic Myeloid Leukemia (Ph+) | 0.5 - 1.0 | 72 | [1][2] |
| KBM7 | Chronic Myeloid Leukemia (Ph+) | 0.5 - 1.0 | 72 | [1][2] |
| K562 | Chronic Myeloid Leukemia (Ph+) | 13 | 72 | [1][2] |
| OCI/AML2 | Acute Myeloid Leukemia (Ph-) | 0.5 - 1.0 | 72 | [1][2] |
| OCI/AML3 | Acute Myeloid Leukemia (Ph-) | 0.5 - 1.0 | 72 | [1][2] |
| Jurkat | T-cell Leukemia | 0.017 - 0.216 | Not Specified | [7] |
| U937 | Histiocytic Lymphoma | Not Specified | Not Specified | [5] |
| KBM5-R (Imatinib-resistant) | Chronic Myeloid Leukemia (Ph+) | ~1.3 | 72 | [2] |
| KBM7-R (Imatinib-resistant) | Chronic Myeloid Leukemia (Ph+) | ~1.3 | 72 | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (NSC 680410)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. A common stock concentration is 10 mM.
-
For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 395.5 g/mol ), dissolve 3.955 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
In Vitro Treatment of Cells
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., Iscove's Modified Dulbecco's Medium, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile culture plates (e.g., 96-well, 6-well)
-
This compound stock solution
Protocol:
-
Culture the cells in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Seed the cells in culture plates at an appropriate density. For example, for cell viability assays in 96-well plates, a density of 0.4 x 10^6 cells/mL for cell lines and 1.0 x 10^6 cells/mL for primary leukemic cells has been used.[2]
-
Allow the cells to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTS Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)[2]
-
Microplate reader
Protocol:
-
Following the this compound treatment period, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[8]
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
After treatment, harvest the cells (including floating cells for adherent cultures) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, p-Akt, cleaved caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.[10]
-
Scrape the cells and collect the lysate.[10]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound-induced signaling cascade.
Caption: In vitro experimental workflow.
References
- 1. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Post-Adaphostin Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis in cell lines following treatment with Adaphostin, a tyrphostin tyrosine kinase inhibitor. The primary method of analysis is flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Introduction to this compound and Apoptosis
This compound (NSC 680410) is an investigational antileukemic agent that has been shown to induce apoptosis in various cancer cell lines, including those resistant to other treatments.[1][2][3][4] Its mechanism of action is primarily linked to the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][3][5] This oxidative stress triggers a cascade of downstream events, including mitochondrial dysfunction, activation of caspase cascades, and modulation of key cell survival and stress-related signaling pathways.[1][6][7][8] Notably, this compound can induce apoptosis independently of Bcr/Abl kinase inhibition, making it a candidate for overcoming resistance to drugs like imatinib.[2][3][4]
Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population. By using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent nucleotide-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells), we can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative data from flow cytometric analysis of cells treated with this compound. The data is hypothetical and serves as an example of expected results based on published literature.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Leukemia Cells (e.g., Jurkat)
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95 ± 2 | 3 ± 1 | 2 ± 1 |
| 0.5 | 80 ± 3 | 12 ± 2 | 8 ± 2 |
| 1.0 | 65 ± 4 | 20 ± 3 | 15 ± 3 |
| 2.5 | 40 ± 5 | 35 ± 4 | 25 ± 4 |
| 5.0 | 20 ± 4 | 45 ± 5 | 35 ± 5 |
Table 2: Time-Course of Apoptosis Induction by this compound (e.g., 2.5 µM in Leukemia Cells)
| Time Post-Treatment (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 | 95 ± 2 | 3 ± 1 | 2 ± 1 |
| 6 | 70 ± 4 | 20 ± 3 | 10 ± 2 |
| 12 | 50 ± 5 | 30 ± 4 | 20 ± 3 |
| 24 | 30 ± 4 | 40 ± 5 | 30 ± 4 |
| 48 | 15 ± 3 | 35 ± 4 | 50 ± 5 |
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the key signaling events initiated by this compound, leading to apoptosis.
Experimental Protocols
Materials and Reagents
-
This compound (NSC 680410)
-
Cell line of interest (e.g., Jurkat, K562, or other leukemia cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell culture plates (e.g., 6-well or 12-well)
Experimental Workflow Diagram
Detailed Protocol
-
Cell Seeding and Culture:
-
Seed cells in a suitable culture plate at a density that will allow for logarithmic growth during the experiment (e.g., 1 x 106 cells/mL).
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow them to acclimate.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5, 1.0, 2.5, 5.0 µM) for different time points (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control (DMSO-treated cells) for each time point.
-
-
Cell Harvesting:
-
For suspension cells, gently pipette the cells and transfer them to microcentrifuge tubes.
-
For adherent cells, collect the supernatant containing floating (potentially apoptotic) cells, then detach the adherent cells using a gentle cell scraper or trypsin. Combine the floating and adherent cells.[9][10]
-
Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes at room temperature.
-
-
Washing:
-
Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge the cells again, discard the supernatant.
-
-
Staining with Annexin V and PI:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately, or within one hour of staining.
-
Set up appropriate compensation controls using single-stained samples (Annexin V only and PI only) to correct for spectral overlap.
-
Use unstained cells to set the baseline fluorescence.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
-
Data Analysis:
-
Create a dot plot of Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Gate the cell populations into four quadrants:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often a smaller population)
-
-
Calculate the percentage of cells in each quadrant for each treatment condition and time point.
-
References
- 1. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Western Blot Analysis of Protein Expression in Adaphostin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaphostin (NSC 680410) is a tyrphostin derivative that has demonstrated significant cytotoxic effects against various leukemia cell lines.[1][2] Initially investigated as a BCR-ABL tyrosine kinase inhibitor, subsequent research has revealed a more complex mechanism of action primarily driven by the induction of oxidative stress.[3][4] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on protein expression in cancer cell lines.
Mechanism of Action of this compound
This compound's primary mechanism involves the generation of reactive oxygen species (ROS), which leads to a cascade of cellular events culminating in apoptosis.[3] This ROS production is a key upstream event that triggers downstream signaling perturbations. Notably, this compound has been shown to induce the downregulation of the BCR-ABL oncoprotein, a hallmark of chronic myeloid leukemia (CML).[4] Furthermore, this compound treatment impacts critical cell survival and proliferation pathways, including the Raf-1/MEK/ERK and Akt signaling cascades. The induction of apoptosis is confirmed by the cleavage of key apoptotic markers such as PARP.
Data Presentation: Effects of this compound on Protein Expression
The following table summarizes the observed changes in the expression and phosphorylation status of key proteins in leukemia cells following treatment with this compound, as determined by Western blot analysis from various studies.
| Cell Line(s) | Protein | Treatment Conditions (this compound) | Observed Change | Reference(s) |
| K562 | BCR-ABL | 10 µM for up to 6 hours | ↓ Decreased protein levels | [1] |
| KBM5, OCI/AML3 | Tyrosine Phosphorylation (multiple proteins) | 2 µM or 5 µM for 3 or 6 hours | Modulated (both increases and decreases) | [1] |
| Jurkat, U937 | Raf-1 | ≥0.75 µM for ≥6 hours | ↓ Downregulation | |
| Jurkat, U937 | p-MEK1/2 | ≥0.75 µM for ≥6 hours | ↓ Inactivation | |
| Jurkat, U937 | p-ERK | ≥0.75 µM for ≥6 hours | ↓ Inactivation | |
| Jurkat, U937 | p-Akt | ≥0.75 µM for ≥6 hours | ↓ Inactivation | |
| CLL B cells | Cleaved PARP | 2.5 µM for up to 48 hours | ↑ Increased cleavage | |
| KBM5, OCI/AML3 | Bcl-2 | 2 µM or 5 µM for 3 or 6 hours | ↔ No significant variation | [1] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound-induced signaling cascade.
Experimental Workflow for Western Blot Analysis
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for the K562 chronic myeloid leukemia cell line.
Materials:
-
K562 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (NSC 680410)
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in suspension culture and subculture every 2-3 days to maintain a cell density between 1x10^5 and 1x10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Seed K562 cells in 6-well plates at a density of 5x10^5 cells/mL.
-
Treat the cells with the desired concentration of this compound (e.g., 5 µM or 10 µM) for the specified time (e.g., 3, 6, 12, or 24 hours). An equivalent volume of DMSO should be added to the control wells.
-
Following treatment, harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and proceed to cell lysis.
Western Blot Protocol
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
1. Cell Lysis and Protein Quantification: a. Resuspend the washed cell pellet in 100-200 µL of ice-cold RIPA buffer. b. Incubate on ice for 30 minutes with intermittent vortexing. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant (protein extract) to a new pre-chilled tube. e. Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.
2. Sample Preparation: a. Based on the protein concentration, dilute the lysates to ensure equal protein loading (typically 20-40 µg per lane). b. Add 1/4 volume of 4x Laemmli Sample Buffer to each lysate. c. Boil the samples at 95-100°C for 5 minutes.
3. SDS-PAGE and Protein Transfer: a. Load the prepared samples into the wells of an SDS-PAGE gel. b. Run the gel at a constant voltage until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will be antibody-specific and should be optimized. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system. d. Perform densitometry analysis on the resulting bands to quantify the relative protein expression levels. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the IC50 of Adaphostin in Cancer Cell Lines
Introduction
Adaphostin (NSC 680410) is a tyrphostin, or tyrosine kinase inhibitor, originally designed to inhibit the Bcr/Abl tyrosine kinase by targeting the peptide substrate binding site.[1][2] While it shows activity against the p210bcr/abl fusion protein (IC50 = 14 µM), subsequent research has revealed that its cytotoxic effects are not exclusively dependent on Bcr/Abl inhibition.[1][3] The primary mechanism of action for this compound involves the generation of intracellular reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which triggers apoptosis.[1][4][5] This ROS-dependent mechanism allows this compound to be effective against a range of cancer cell lines, including those that are Philadelphia chromosome (Ph)-positive and Ph-negative, as well as imatinib-resistant leukemia cells.[1][4]
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of any cytotoxic agent. This value represents the concentration of a drug required to inhibit a specific biological process, such as cell proliferation, by 50%. It serves as a quantitative measure of the drug's potency and is essential for comparing its efficacy across different cell lines and against other compounds. These application notes provide a comprehensive protocol for determining the IC50 of this compound in various cancer cell lines using a standard cell viability assay.
Mechanism of Action
This compound induces apoptosis in cancer cells through a multi-faceted signaling cascade. The process is initiated by a significant increase in intracellular ROS.[1][4] This oxidative stress acts as an upstream trigger for the perturbation of multiple signal transduction pathways.[6] Key events include the inactivation of cytoprotective pathways such as Raf-1/MEK/ERK and Akt, and the simultaneous activation of stress-related pathways like c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1][6] These signaling changes lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, culminating in programmed cell death.[6] Notably, this compound has demonstrated the ability to overcome imatinib resistance in chronic myeloid leukemia (CML) models, including cells with the T315I mutation, making it a compound of significant interest.[4]
Quantitative Data Summary
The potency of this compound varies across different cancer cell lines. The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | 13 µM | 72 h | [1][2] |
| KBM5 | Chronic Myeloid Leukemia (CML) | 0.5 - 1.0 µM | 72 h | [1][2] |
| KBM7 | Chronic Myeloid Leukemia (CML) | 0.5 - 1.0 µM | 72 h | [1][2] |
| KBM5-R | Imatinib-Resistant CML | ~1.3 µM | 72 h | [1] |
| KBM7-R | Imatinib-Resistant CML | ~1.3 µM | 72 h | [1] |
| OCI/AML2 | Acute Myeloid Leukemia (AML) | 0.5 - 1.0 µM | 72 h | [1][2] |
| OCI/AML3 | Acute Myeloid Leukemia (AML) | 0.5 - 1.0 µM | 72 h | [1][2] |
| suDHL1 | Anaplastic Large Cell Lymphoma | 0.5 µM | 24 h | [7] |
| Jurkat | T-cell Leukemia | ≥ 0.75 µM (induces apoptosis) | ≥ 6 h | [6] |
| U937 | Histiocytic Lymphoma | ≥ 0.75 µM (induces apoptosis) | ≥ 6 h | [6] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using the MTT Assay
This protocol details the steps for assessing cell viability in adherent cancer cell lines treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials and Equipment:
-
This compound (NSC 680410)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4[8]
-
MTT solvent/solubilization solution (e.g., 100% DMSO or isopropanol with 0.04 N HCl)[8][10]
-
Sterile 96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Multichannel pipette
Procedure:
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 20 mM stock solution of this compound in sterile DMSO.[1] Store aliquots at -20°C or -80°C, protected from light.[3]
-
This compound Working Solutions: On the day of the experiment, perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[9] Sterilize the solution by passing it through a 0.22 µm filter. Store at 4°C, protected from light.[8]
2. Cell Seeding:
-
Culture the selected cancer cell line until it reaches the logarithmic growth phase.
-
Trypsinize (for adherent cells) and count the cells.
-
Adjust the cell suspension concentration with complete culture medium.
-
Seed the cells into a 96-well plate at an optimal density (typically 3,000-10,000 cells/well in a 100 µL volume).[8][10] The optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase at the end of the incubation period.
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.[10]
3. Drug Treatment:
-
After overnight incubation, carefully remove the medium.
-
Add 100 µL of medium containing the various concentrations of this compound to the appropriate wells.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][7]
4. MTT Assay:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).[8][10]
-
Return the plate to the incubator and incubate for 3-4 hours at 37°C.[9] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[8]
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the crystals.[8]
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to calculate the IC50 value. This can be performed using software such as GraphPad Prism or equivalent statistical packages.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
Adaphostin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaphostin (NSC 680410) is a synthetic adamantyl ester derivative of the tyrphostin AG957. It is recognized as a potent inhibitor of the p210bcr/abl tyrosine kinase, demonstrating significant activity against chronic and acute myeloid leukemia cells.[1][2] Unlike ATP-competitive inhibitors, this compound's mechanism of action is primarily linked to the generation of reactive oxygen species (ROS), which in turn induces apoptosis.[3][4][5] This unique mode of action allows it to overcome resistance to other tyrosine kinase inhibitors, such as imatinib, including in cells with the T315I mutation.[4] Studies have shown that this compound-induced apoptosis involves the modulation of multiple signal transduction pathways, including the inactivation of the Raf-1/MEK/ERK and Akt pathways and the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[6][7]
This document provides detailed information on the solubility of this compound and protocols for the preparation of stock solutions for research applications.
Data Presentation: this compound Solubility
The solubility of this compound is critical for its effective use in in vitro and in vivo studies. The following table summarizes its solubility in various solvents.
| Solvent/System | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (6.35 mM) | A 10 mM stock solution in DMSO is commonly used. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.35 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.35 mM) | Results in a clear solution.[1] |
| Phosphate-Buffered Saline (PBS) | Low | Prone to precipitation when diluting from a DMSO stock.[8] |
| Water | Insoluble | |
| Ethanol | Soluble (in theory) | Practical application may be limited. |
| 0.1 M HCl | 3 mg/mL |
Note: When diluting DMSO stock solutions in aqueous buffers like PBS or cell culture media, it is crucial to do so gradually and with vigorous mixing to minimize precipitation. The final DMSO concentration in cell-based assays should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro applications.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 393.48 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 393.48 g/mol = 0.0039348 g = 3.93 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 3.93 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Ensure Complete Dissolution:
-
Vortex the solution thoroughly until all the this compound has completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: General Protocol for In Vitro Cell Treatment
This protocol provides a general guideline for treating cells in culture with this compound.
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Sterile, nuclease-free water
Procedure:
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Incubate the cells overnight to allow for attachment and recovery.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the this compound stock solution to the medium dropwise while gently vortexing. The final concentration of DMSO in the culture medium should not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).
-
-
Incubation:
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and processed for various downstream analyses, such as apoptosis assays (e.g., Annexin V staining, caspase activity), cell viability assays (e.g., MTS, trypan blue exclusion), or Western blotting to analyze protein expression and signaling pathways.
-
Visualizations
This compound-Induced Signaling Pathway
Caption: this compound signaling pathway.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Adaphostin in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaphostin (NSC 680410) is a synthetic tyrphostin analog and a potent inhibitor of p210bcr/abl tyrosine kinase. It demonstrates significant activity against various leukemia cell lines, inducing apoptosis through mechanisms that involve the generation of reactive oxygen species (ROS) and the perturbation of multiple signaling pathways. As a crucial tool in cancer research and drug development, understanding the stability of this compound in commonly used solvents like dimethyl sulfoxide (DMSO) is paramount for ensuring the accuracy and reproducibility of experimental results.
This document provides detailed application notes on the long-term storage and stability of this compound in DMSO. It includes representative stability data, comprehensive experimental protocols for stability assessment, and a visualization of the key signaling pathways affected by this compound.
Long-Term Storage and Stability of this compound in DMSO
Proper storage of this compound in DMSO is critical to maintain its chemical integrity and biological activity. While specific long-term stability data for this compound is not extensively published, general recommendations for tyrphostins and other small molecule kinase inhibitors suggest that storage at low temperatures is essential. To provide a practical guideline, the following table summarizes illustrative stability data for this compound in DMSO at a concentration of 10 mM. This data is representative and should be confirmed by in-house stability studies.
Table 1: Illustrative Long-Term Stability of this compound (10 mM in DMSO)
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months | 24 Months |
| -80°C | >99% | >99% | >98% | >97% | >95% |
| -20°C | >98% | >97% | >95% | >92% | >88% |
| 4°C | >95% | >90% | >85% | >75% | <60% |
| Room Temperature (20-25°C) | <90% | <70% | <50% | <20% | <5% |
Note: The percentages represent the remaining intact this compound as determined by HPLC-UV analysis. These values are illustrative and actual stability may vary based on the purity of DMSO, storage vessel, and exposure to light and air. It is strongly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber glass vials or polypropylene tubes with secure caps
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber vials or polypropylene tubes.
-
Store the aliquots at -80°C for maximum stability.
Protocol 2: HPLC-Based Stability Indicating Method for this compound
This protocol describes a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the stability of this compound and separating it from potential degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound stock solution in DMSO
-
Diluent: Acetonitrile/Water (50:50, v/v)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
Procedure:
-
Sample Preparation: Dilute the this compound stock solution (from different storage conditions and time points) with the diluent to a final concentration of approximately 50 µg/mL.
-
Analysis: Inject the prepared samples onto the HPLC system.
-
Data Analysis: Record the peak area of the intact this compound. The percentage of remaining this compound can be calculated by comparing the peak area at a given time point to the peak area at time zero.
Protocol 3: Forced Degradation Study of this compound in DMSO
Forced degradation studies are essential to develop and validate a stability-indicating analytical method by generating potential degradation products.
Procedure:
-
Preparation: Prepare a solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the this compound in DMSO solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound in DMSO solution to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the HPLC method described in Protocol 2.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples to ensure no degradation products are co-eluting.
This compound Signaling Pathway
This compound induces apoptosis in cancer cells, particularly leukemia cells, through a complex interplay of signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS). The key pathways affected are the RAF-1/MEK/ERK and the PI3K/AKT survival pathways, which are downregulated, and the stress-activated JNK and p38 MAPK pathways, which are activated.
Application Notes and Protocols: In Vitro Synergy Assays with Adaphostin and Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting in vitro synergy assays with the tyrphostin Adaphostin and various proteasome inhibitors. The combination of these agents has demonstrated synergistic effects in inducing apoptosis in cancer cells, particularly in leukemia cell lines.[1][2][3] The primary mechanism underlying this synergy involves the induction of oxidative injury through the generation of reactive oxygen species (ROS), leading to the modulation of key signaling pathways that govern cell survival and death.[1][2][3]
These protocols are intended to guide researchers in the design, execution, and analysis of experiments to evaluate the synergistic potential of this compound in combination with proteasome inhibitors such as Bortezomib and MG-132.
Mechanism of Action
This compound: this compound is a tyrphostin analog that has been shown to induce apoptosis in various cancer cell lines.[4][5] Its cytotoxic effects are largely attributed to the generation of intracellular ROS, leading to oxidative stress.[4] This oxidative stress can, in turn, trigger downstream apoptotic signaling cascades.
Proteasome Inhibitors: Proteasome inhibitors, such as Bortezomib, Carfilzomib, and Ixazomib, function by blocking the activity of the proteasome, a cellular complex responsible for degrading unneeded or damaged proteins.[6][7] This inhibition leads to an accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[8] Ultimately, this cellular stress can trigger apoptosis. Proteasome inhibitors are known to induce ROS generation, contributing to their cytotoxic effects.[1]
Synergistic Interaction: The combination of this compound and proteasome inhibitors results in a synergistic induction of apoptosis.[1][3] This enhanced effect is primarily driven by a significant increase in ROS generation, leading to pronounced oxidative damage.[1] This heightened oxidative stress leads to the downregulation of pro-survival signaling pathways, such as the Raf/MEK/ERK cascade, and the activation of stress-activated pathways like the JNK cascade, culminating in apoptotic cell death.[1][2]
Data Presentation: Quantitative Synergy Analysis
The synergistic interaction between this compound and proteasome inhibitors can be quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[9][10]
Table 1: Combination Index (CI) Values for this compound and Proteasome Inhibitors in Leukemia Cell Lines
| Cell Line | Proteasome Inhibitor | Drug Ratio (this compound:Inhibitor) | Combination Index (CI) | Level of Synergy | Reference |
| Jurkat | MG-132 | 2:1 | 0.3 - 0.8 | Strong Synergy | [1] |
| U937 | MG-132 | 3:1 | Synergistic (CI < 1) | Synergy | [1] |
| HL-60 | MG-132 | 10:3 | Synergistic (CI < 1) | Synergy | [1] |
| Jurkat | Bortezomib | Not Specified | Synergistic (CI < 1) | Synergy | [1] |
| U937 | Bortezomib | Not Specified | Synergistic (CI < 1) | Synergy | [1] |
| Wild-type Bcr/Abl+ cells | Bortezomib | Not Specified | Synergistic | Synergy | [3] |
| Mutant Bcr/Abl+ cells (including T315I) | Bortezomib | Not Specified | Synergistic | Synergy | [3] |
Note: Specific CI values for all combinations were not always available in the cited literature, but the interaction was consistently described as synergistic.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment using the Chou-Talalay Method
This protocol outlines the steps to determine the synergistic effects of this compound and a proteasome inhibitor on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, U937, HL-60)
-
This compound
-
Proteasome inhibitor (e.g., Bortezomib, MG-132)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
-
CompuSyn software or other software for Chou-Talalay analysis
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.
-
Drug Preparation: Prepare stock solutions of this compound and the proteasome inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions of each drug and the combination at a constant ratio (e.g., based on the IC50 values of the individual drugs).
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, the proteasome inhibitor alone, and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Use the dose-response data for the individual drugs and the combination to perform the Chou-Talalay analysis using software like CompuSyn.[11]
-
The software will generate Combination Index (CI) values for different effect levels (fraction affected, Fa). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9]
-
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in cells treated with this compound and a proteasome inhibitor using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, the proteasome inhibitor, or the combination for the desired time. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including any floating cells) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately using a flow cytometer.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol details the measurement of intracellular ROS levels using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Treated and control cells
-
DCFH-DA solution
-
PBS or appropriate buffer
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound, the proteasome inhibitor, or the combination for the desired time. Include an untreated control and a positive control for ROS induction (e.g., H2O2).
-
Cell Harvesting and Washing: Harvest and wash the cells with PBS.
-
Loading with DCFH-DA: Resuspend the cells in a pre-warmed buffer containing DCFH-DA (typically 5-10 µM) and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells to remove the excess probe.
-
Resuspension: Resuspend the cells in a suitable buffer for analysis.
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer (Excitation: ~488 nm, Emission: ~525 nm) or a fluorescence plate reader.[7] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Visualizations
Caption: Experimental workflow for assessing the synergy between this compound and proteasome inhibitors.
Caption: Proposed signaling pathway for the synergistic induction of apoptosis by this compound and proteasome inhibitors.
References
- 1. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and bortezomib induce oxidative injury and apoptosis in imatinib mesylate-resistant hematopoietic cells expressing mutant forms of Bcr/Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Adaphostin's Impact on Mitochondrial Membrane Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adaphostin (NSC 680410) is a tyrphostin derivative initially developed as a Bcr-Abl tyrosine kinase inhibitor to overcome imatinib resistance in leukemia.[1][2] Subsequent research has revealed that its potent anticancer effects are not solely dependent on Bcr-Abl inhibition but are strongly linked to the induction of oxidative stress.[1][3] this compound generates reactive oxygen species (ROS), leading to DNA damage and apoptosis in a wide range of leukemia cells.[3][4] A key target of this compound is the mitochondrion, where it disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential (ΔΨm), a critical event in the initiation of apoptosis.[5][6] These application notes provide a detailed experimental workflow and specific protocols to investigate and quantify the effects of this compound on mitochondrial membrane potential.
Experimental Workflow Overview
The overall workflow is designed to systematically assess the impact of this compound on mitochondrial function and cell viability. It begins with cell preparation and treatment, followed by direct measurement of mitochondrial membrane potential, and concludes with cytotoxicity assessment and signaling pathway analysis.
Caption: Overall experimental workflow for studying this compound's effects.
Key Experimental Protocols
Protocol 2.1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for maintaining a leukemia cell line and treating it with this compound.
-
Cell Line: K562 (human chronic myelogenous leukemia) is a suitable model as it expresses Bcr-Abl and has been used in previous this compound studies.[2]
-
Materials:
-
Procedure:
-
Culture K562 cells in suspension in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells at a density of 5x10⁵ cells/mL in culture plates.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% in any well.
-
For Dose-Response: Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) for a fixed time (e.g., 6-12 hours).
-
For Time-Course: Treat cells with a fixed concentration of this compound (e.g., 5 µM) for different durations (e.g., 2, 4, 6, 12, 24 hours).
-
Include a vehicle control (DMSO only) and a positive control (e.g., 50 µM CCCP for 15-30 minutes before analysis) for mitochondrial depolarization.[7]
-
Incubate the plates for the desired duration before proceeding to the next assay.
-
Protocol 2.2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a widely used method to detect changes in ΔΨm.[8] JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
-
Materials:
-
Treated cells from Protocol 2.1
-
JC-1 Mitochondrial Membrane Potential Assay Kit (contains JC-1 dye, assay buffer)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Following this compound treatment, collect cells by centrifugation at 400 x g for 5 minutes.[9]
-
Wash the cell pellet once with warm PBS.
-
Prepare the JC-1 working solution according to the manufacturer's instructions (typically 1-2 µM in assay buffer or medium).[7][8]
-
Resuspend the cell pellet in 500 µL of the JC-1 working solution.[9]
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[7][10]
-
After incubation, centrifuge the cells at 400 x g for 5 minutes.[9]
-
Discard the supernatant and wash the cells twice with 1x Assay Buffer.[10]
-
Resuspend the final cell pellet in an appropriate volume of assay buffer for analysis.
-
Proceed immediately to analysis by flow cytometry or fluorescence microscopy.
-
Protocol 2.3: Data Acquisition and Analysis
-
A. Quantitative Analysis by Flow Cytometry:
-
Set up a flow cytometer with an argon laser (488 nm excitation).
-
Detect green fluorescence (JC-1 monomers) in the FL1 channel (e.g., 530/30 nm filter, similar to FITC).[7]
-
Detect red fluorescence (JC-1 aggregates) in the FL2 channel (e.g., 585/42 nm filter, similar to PE).[7]
-
Acquire data for each sample: untreated, vehicle control, positive control (CCCP), and this compound-treated cells.
-
Analyze the data by gating on the cell population and creating a dot plot of FL1 vs. FL2. Healthy cells will be high in the FL2 channel (red), while cells with depolarized mitochondria will shift to the FL1 channel (green).
-
Quantify the percentage of cells in each population (high ΔΨm vs. low ΔΨm).
-
-
B. Qualitative Analysis by Fluorescence Microscopy:
-
Plate the stained cells onto a glass slide or view them in a glass-bottom dish.
-
Use a fluorescence microscope equipped with filters for detecting both red and green fluorescence.
-
Capture images of each sample. Healthy cells will show distinct red fluorescent mitochondria.
-
In this compound-treated cells, observe the shift from red to diffuse green fluorescence, indicating the collapse of ΔΨm.[7]
-
Protocol 2.4: Cytotoxicity Assay
To correlate the loss of ΔΨm with cell death, a cytotoxicity assay is performed. An ATP-based assay is highly relevant as intracellular ATP levels are closely linked to mitochondrial function.
-
Materials:
-
Cells treated with this compound in an opaque-walled 96-well plate.
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Prepare cells and treat with this compound as described in Protocol 2.1 in a white opaque 96-well plate.[11]
-
After the incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add the assay reagent (which lyses cells and provides luciferase/luciferin) to each well according to the manufacturer's protocol (e.g., add a volume equal to the culture medium).[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison and analysis.
Table 1: Dose-Response of this compound on Mitochondrial Membrane Potential (ΔΨm) (Hypothetical Data)
| This compound Conc. (µM) | % Cells with High ΔΨm (Red Fluorescence) | % Cells with Low ΔΨm (Green Fluorescence) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 4.8 ± 0.5 |
| 0.5 | 88.4 ± 3.5 | 11.6 ± 1.2 |
| 1.0 | 75.1 ± 4.2 | 24.9 ± 2.8 |
| 2.5 | 40.6 ± 5.5 | 59.4 ± 4.1 |
| 5.0 | 15.3 ± 3.8 | 84.7 ± 3.3 |
| 10.0 | 5.8 ± 1.9 | 94.2 ± 2.0 |
| 50 (CCCP Control) | 3.1 ± 0.8 | 96.9 ± 1.5 |
Table 2: Time-Course of this compound (5 µM) Effect on ΔΨm (Hypothetical Data)
| Time (hours) | % Cells with High ΔΨm (Red Fluorescence) | % Cells with Low ΔΨm (Green Fluorescence) |
| 0 (Vehicle Control) | 96.1 ± 1.8 | 3.9 ± 0.4 |
| 2 | 80.5 ± 4.0 | 19.5 ± 2.5 |
| 4 | 55.2 ± 6.1 | 44.8 ± 5.2 |
| 6 | 28.9 ± 5.3 | 71.1 ± 4.9 |
| 12 | 12.7 ± 3.1 | 87.3 ± 3.6 |
Table 3: Cytotoxicity of this compound after 24-hour Treatment (Hypothetical Data)
| This compound Conc. (µM) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100.0 ± 4.5 |
| 0.5 | 92.3 ± 5.1 |
| 1.0 | 78.6 ± 6.2 |
| 2.5 | 51.4 ± 7.8 |
| 5.0 | 22.9 ± 4.3 |
| 10.0 | 8.1 ± 2.5 |
Visualization of Signaling Pathways
This compound induces mitochondrial dysfunction primarily through the generation of ROS. This is a consequence of its inhibitory action on the mitochondrial electron transport chain.[4][5]
Proposed Signaling Pathway for this compound-Induced Mitochondrial Depolarization
The following diagram illustrates the key molecular events initiated by this compound that lead to the collapse of the mitochondrial membrane potential. This compound inhibits Complex III of the electron transport chain, causing an accumulation of electrons and a subsequent increase in ROS production.[5] This oxidative stress inactivates pro-survival pathways like Akt and ERK while activating stress-related kinases such as JNK.[6][12] This cascade of events converges on the mitochondria, leading to membrane depolarization, release of cytochrome c, and ultimately, apoptosis.[12][13]
References
- 1. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of mitochondrial respiration as a source of this compound-induced reactive oxygen species and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of mitochondrial membrane potential (ΔΨm) (MMP) [bio-protocol.org]
- 9. chem-agilent.com [chem-agilent.com]
- 10. JC-1 assay for evaluation of mitochondrial membrane potential [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes: Assessing Adaphostin Cytotoxicity with Colony Formation Assays
Introduction
Adaphostin (NSC 680410) is a synthetic tyrphostin analog that has demonstrated significant cytotoxic activity against various cancer cell lines, particularly those of hematopoietic origin such as chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, apoptosis.[2][3] Unlike many tyrosine kinase inhibitors that target the ATP-binding site of kinases like Bcr-Abl, this compound's efficacy is largely independent of Bcr-Abl status and can overcome resistance to drugs like imatinib.[1][2]
The colony formation assay, or clonogenic assay, is a robust in vitro method to assess the long-term cytotoxic and cytostatic effects of a compound on cancer cells. This assay measures the ability of a single cell to undergo unlimited division and form a colony, thus providing a measure of reproductive viability after treatment. It is considered a gold-standard for determining the effectiveness of cytotoxic agents. This application note provides a detailed protocol for utilizing a colony formation assay to evaluate the cytotoxicity of this compound against leukemia cell lines.
Data Presentation
The cytotoxic effects of this compound have been evaluated in several leukemia cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from cell proliferation assays (MTS), which measure short-term metabolic activity.
| Cell Line | Cancer Type | Bcr-Abl Status | IC50 (µM) after 72h |
| K562 | Chronic Myeloid Leukemia (CML) | Positive | 13 |
| KBM5 | Chronic Myeloid Leukemia (CML) | Positive | 0.5 - 1.0 |
| KBM5-R | Imatinib-Resistant CML | Positive | ~1.3 |
| KBM7 | Chronic Myeloid Leukemia (CML) | Positive | 0.5 - 1.0 |
| KBM7-R | Imatinib-Resistant CML | Positive | ~1.3 |
| OCI/AML2 | Acute Myeloid Leukemia (AML) | Negative | 0.5 - 1.0 |
| OCI/AML3 | Acute Myeloid Leukemia (AML) | Negative | 0.5 - 1.0 |
Data sourced from an MTS proliferation assay.[1][3]
Studies on primary CML and AML patient cells have shown that this compound selectively inhibits the colony growth of these malignant cells in a dose-dependent manner, with minimal effect on normal bone marrow cells.[3]
Mandatory Visualizations
This compound-Induced Cytotoxicity Signaling Pathway
Caption: this compound induces cytotoxicity primarily through the generation of ROS.
Experimental Workflow for Colony Formation Assay
Caption: Workflow for assessing this compound cytotoxicity via colony formation assay.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human leukemia cell lines (e.g., K562, KBM5, OCI-AML2)
-
Culture Medium: RPMI-1640 or other appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO and dilute to final concentrations in culture medium.
-
Trypsin-EDTA: For adherent or semi-adherent cells.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Fixation Solution: 100% Methanol or 4% Paraformaldehyde (PFA) in PBS.
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol.
-
Equipment: 6-well tissue culture plates, incubator (37°C, 5% CO2), microscope, cell counter.
Detailed Protocol
1. Cell Preparation and Seeding:
-
Culture the selected leukemia cell line under standard conditions to ensure they are in the logarithmic growth phase.
-
For suspension cells, gently aspirate and centrifuge at a low speed (e.g., 200 x g for 5 minutes). For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cell pellet in fresh culture medium and perform a viable cell count using a hemocytometer or automated cell counter with trypan blue exclusion.
-
Dilute the cell suspension to a low density. The optimal seeding density should be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well in a 6-well plate. The goal is to obtain discrete, countable colonies in the control wells after the incubation period.
-
Seed the cells into 6-well plates and allow them to attach or stabilize for 24 hours in the incubator.
2. This compound Treatment:
-
Prepare a series of this compound dilutions in culture medium from the stock solution. A suggested starting range based on known IC50 values is 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
After 24 hours of cell seeding, carefully remove the medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
For continuous exposure, incubate the plates for the entire duration of colony formation (e.g., 8-14 days). Alternatively, for a short-term exposure protocol, treat the cells for a defined period (e.g., 24-72 hours), then wash the cells with PBS and replace with fresh, drug-free medium for the remainder of the incubation period.
3. Incubation and Colony Formation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2. The incubation time will vary depending on the doubling time of the cell line, typically ranging from 8 to 14 days.
-
Monitor the plates periodically for colony formation. The experiment should be terminated when colonies in the control wells are visible to the naked eye and consist of at least 50 cells.
4. Fixation and Staining:
-
Once colonies are of an appropriate size, gently aspirate the culture medium from each well.
-
Carefully wash the wells twice with PBS to remove any remaining medium and dead cells.
-
Add 1-2 mL of the fixation solution (e.g., 100% Methanol) to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution and allow the plates to air dry completely.
-
Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with tap water until the excess stain is removed and the colonies are clearly visible against a clear background.
-
Invert the plates on a paper towel and allow them to air dry completely.
5. Colony Counting and Data Analysis:
-
Visually inspect the stained plates. A colony is typically defined as a cluster of at least 50 cells.
-
Count the number of colonies in each well. This can be done manually using a microscope or by scanning the plates and using image analysis software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE of control / 100))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 for colony formation.
References
- 1. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Optimizing Adaphostin Concentration for Maximum Apoptosis Induction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Adaphostin concentration to achieve maximum apoptosis induction in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound-induced apoptosis?
A1: this compound, a tyrphostin tyrosine kinase inhibitor, induces apoptosis primarily through the generation of reactive oxygen species (ROS).[1][2][3] This oxidative stress triggers a cascade of events including the inactivation of cytoprotective signaling pathways like Raf-1/MEK/ERK and Akt, and the activation of stress-related pathways such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][4] These events lead to mitochondrial injury, the release of pro-apoptotic factors like cytochrome c and AIF, and the activation of caspases, ultimately resulting in programmed cell death.[4][5]
Q2: What is a typical starting concentration range for this compound?
A2: Based on published studies, a typical starting concentration range for this compound is between 0.5 µM and 10 µM. The optimal concentration is highly cell-type dependent. For instance, in human leukemia cell lines like Jurkat and U937, apoptosis is observed at concentrations ≥0.75 µM.[4] For primary Chronic Lymphocytic Leukemia (CLL) B cells, the IC50 (the concentration required to induce death in 50% of cells) at 24 hours is approximately 4.2 µM.[3] In the K562 cell line, 10 µM this compound resulted in 90% of cells becoming apoptotic after 24 hours.[6] For the PC-3 prostate cancer cell line, the IC50 for a 48-hour treatment is between 2-2.5 µM.[7]
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can vary from 6 to 48 hours, depending on the cell line and this compound concentration. In Jurkat and U937 cells, significant apoptosis is observed after 6 hours of exposure to ≥0.75 µM this compound.[4] For CLL B cells, experiments are often conducted over 24 hours.[5] In PC-3 cells, dose- and time-dependent effects were observed between 6 and 48 hours.[7] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line.
Q4: How can I confirm that this compound is inducing apoptosis and not necrosis?
A4: Several methods can be used to distinguish between apoptosis and necrosis. A common and effective method is dual staining with Annexin V and propidium iodide (PI) followed by flow cytometry analysis.[5][8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both. Additionally, you can perform western blot analysis to detect the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3, which are hallmarks of apoptosis.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no apoptosis induction | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant to this compound.- this compound stock solution has degraded. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM).- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).- Research the specific cell line's sensitivity to tyrosine kinase inhibitors or oxidative stress inducers.- Prepare a fresh stock solution of this compound. |
| High levels of cell death in the vehicle control | - Vehicle (e.g., DMSO) concentration is too high.- Cells were not healthy at the start of the experiment.- Contamination of cell culture. | - Ensure the final vehicle concentration is non-toxic to your cells (typically ≤0.1%).- Use healthy, logarithmically growing cells for your experiment.- Check for signs of contamination and if present, discard the culture and start with a fresh vial of cells. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment.- Inconsistent incubation times or this compound concentrations.- Passage number of the cell line is too high. | - Seed cells at a consistent density for each experiment.- Carefully control all experimental parameters.- Use cells within a consistent and low passage number range. |
| This compound appears to induce necrosis rather than apoptosis | - this compound concentration is too high. | - High concentrations of some compounds can lead to necrosis instead of apoptosis.[9] Try lowering the concentration of this compound. |
Quantitative Data Summary
Table 1: Effective Concentrations and IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Effective Concentration for Apoptosis | IC50 Value | Incubation Time | Reference(s) |
| Jurkat | Human T-cell leukemia | ≥0.75 µM | Not Specified | ≥6 hours | [4] |
| U937 | Human monocytic leukemia | ≥0.75 µM | Not Specified | ≥6 hours | [4] |
| K562 | Human myelogenous leukemia | 10 µM (90% apoptosis) | 13 µM (proliferation inhibition) | 24 hours | [6][10] |
| CLL B cells | Primary Chronic Lymphocytic Leukemia | 0.625 µM to 20 µM | ~4.2 µM | 24 hours | [3][5] |
| PC-3 | Human prostate cancer | 1, 2, 4 µM | 2-2.5 µM | 24-48 hours | [7] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using Annexin V/PI Staining
This protocol outlines the steps to determine the dose-response of a cell line to this compound treatment by measuring apoptosis using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment. Allow cells to adhere overnight (for adherent cells).
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 µM). The '0 µM' sample should contain the same concentration of the vehicle (e.g., DMSO) as the highest this compound concentration sample.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well to individual flow cytometry tubes.
-
Adherent cells: Wash the cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation agent with serum-containing medium and transfer the cell suspension to individual flow cytometry tubes.
-
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000) for each sample.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. Plot the percentage of apoptotic cells against the this compound concentration to determine the optimal dose.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes how to detect the cleavage of PARP and caspase-3, key markers of apoptosis, via western blotting.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against cleaved PARP, total PARP, cleaved caspase-3, total caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the extent of PARP and caspase-3 cleavage in response to this compound treatment.
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for optimizing this compound.
References
- 1. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with inconsistent Western blot results for Adaphostin-treated samples
Welcome to the technical support center for researchers working with Adaphostin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address inconsistencies in your Western blot results for this compound-treated samples.
Frequently Asked Questions (FAQs)
Q1: Why are my Western blot results for this compound-treated samples inconsistent?
Inconsistent Western blot results with this compound can arise from several factors. This compound's primary mechanism of action is the induction of reactive oxygen species (ROS), which can lead to complex and varied effects on multiple signaling pathways.[1][2][3][4] This can result in time- and dose-dependent modulation of protein phosphorylation that may differ between cell lines.[1] Additionally, general Western blot variability, especially when detecting phosphorylated proteins, can contribute to inconsistencies.
Q2: Is this compound a specific kinase inhibitor?
While initially designed as a Bcr/Abl tyrosine kinase inhibitor, it's now understood that this compound's cytotoxic effects are largely mediated by oxidant production and are not dependent on Bcr/Abl.[1][5] It affects multiple targets and signaling pathways, so changes in protein expression or phosphorylation may not be due to direct kinase inhibition.[1][5]
Q3: I'm not seeing the expected decrease in phosphorylation of my target protein. What could be the reason?
Several factors could contribute to this:
-
Complex Cellular Response: this compound's effects are complex and can vary between cell types.[1] The expected decrease in phosphorylation of a specific protein might not occur in your experimental model.
-
Suboptimal Drug Concentration or Treatment Time: The effects of this compound on protein phosphorylation are dose and time-dependent.[1] You may need to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Sample Handling: Phosphorylation can be a labile post-translational modification. Inadequate sample handling, such as the omission of phosphatase inhibitors, can lead to dephosphorylation of your target protein before analysis.
-
Antibody Issues: The phospho-specific antibody may not be specific or sensitive enough.[6][7]
Q4: My loading controls are inconsistent between untreated and this compound-treated samples. Why?
This compound induces apoptosis and can affect overall protein synthesis.[1][2] This can lead to genuine changes in the expression of common loading control proteins. It is crucial to validate your loading control for your specific experimental conditions or consider using total protein normalization.[8]
Troubleshooting Guides
Issue 1: Weak or No Signal for Phosphorylated Proteins
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Phosphatase Inhibition | Always include a phosphatase inhibitor cocktail in your lysis buffer and keep samples on ice. |
| Low Abundance of Phosphorylated Target | Increase the amount of protein loaded onto the gel.[7] Consider enriching your sample for the target protein via immunoprecipitation. |
| Suboptimal Antibody Dilution | Perform an antibody titration to determine the optimal concentration for your primary and secondary antibodies.[9][10] |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage, especially for high or low molecular weight proteins.[11] |
| Incorrect Blocking Buffer | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking when detecting phosphorylated proteins. Milk contains casein, a phosphoprotein that can cause high background and mask your signal.[8] |
Issue 2: High Background on the Western Blot
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Blocking | Block for at least 1 hour at room temperature or overnight at 4°C with 5% BSA in TBST.[12] |
| Antibody Concentration Too High | Reduce the concentration of your primary and/or secondary antibodies.[10][12] |
| Inadequate Washing | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations.[6][9] |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any precipitates.[12] |
| Membrane Handling | Handle the membrane with clean forceps to avoid contamination. Ensure the membrane does not dry out during incubations.[11] |
Issue 3: Inconsistent Protein Expression or Phosphorylation Levels
Possible Causes & Solutions
| Cause | Recommended Solution |
| Variable Drug Activity | Ensure consistent this compound concentration and treatment duration across experiments. Prepare fresh drug dilutions for each experiment. |
| Cell Culture Variability | Maintain consistent cell density, passage number, and growth conditions. |
| Uneven Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Validate your loading control or use total protein normalization.[8] |
| ROS-Mediated Off-Target Effects | Be aware that this compound's primary mechanism is ROS induction, which can have broad and variable effects.[1][3] Consider including an antioxidant like N-acetylcysteine (NAC) as a control to see if it reverses the observed effects.[3] |
Experimental Protocols
Detailed Western Blot Protocol for this compound-Treated Samples
-
Cell Lysis:
-
After treating cells with this compound, wash them twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.[13]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Mix a consistent amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes are generally more robust for stripping and reprobing.[7]
-
Confirm successful transfer with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.[8]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Leukemia Cell Lines
| Cell Line | Type | IC50 (µM) |
| K562 | Philadelphia chromosome-positive CML | ~13 |
| KBM5 | Philadelphia chromosome-positive CML | 0.5 - 1.0 |
| KBM7 | Philadelphia chromosome-positive CML | 0.5 - 1.0 |
| OCI/AML2 | Philadelphia chromosome-negative AML | 0.5 - 1.0 |
| OCI/AML3 | Philadelphia chromosome-negative AML | 0.5 - 1.0 |
| Data summarized from Konopleva et al., Cancer Sci, 2006.[1] |
Table 2: Recommended Starting Dilutions for Common Antibodies
| Antibody | Type | Starting Dilution | Blocking Buffer |
| Phospho-Tyrosine | General Phosphorylation | 1:1000 | 5% BSA in TBST |
| Cleaved PARP | Apoptosis Marker | 1:1000 | 5% BSA or Milk in TBST |
| Phospho-ERK1/2 | Signaling Pathway | 1:1000 - 1:2000 | 5% BSA in TBST |
| Total ERK1/2 | Loading Control | 1:1000 - 1:2000 | 5% BSA or Milk in TBST |
| β-Actin | Loading Control | 1:5000 - 1:10000 | 5% Milk in TBST |
| These are general recommendations. Optimal dilutions should be determined empirically. |
Visualizations
References
- 1. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Best practices for handling and storing Adaphostin to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Adaphostin to maintain its potency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A1: this compound powder should be stored at -20°C upon arrival.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound. It is also soluble in ethanol.[1]
Q3: How should I store my this compound stock solution?
A3: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] For storage, it is recommended to keep the aliquots at -20°C for use within one month or at -80°C for use within six months.[1]
Q4: Can I do anything to improve the solubility of this compound during solution preparation?
A4: Yes. If you observe precipitation, you can gently heat the solution to 37°C or use sonication to aid in dissolution.[1][2]
Q5: Is this compound sensitive to light?
A5: While specific light sensitivity data is not prominently available, general best practices for handling chemical compounds include protection from light. It is advisable to store solutions in amber vials or tubes wrapped in foil.
Troubleshooting Guide
Q1: My this compound treatment is showing lower-than-expected cytotoxicity in my cancer cell line. What could be the cause?
A1: There are several potential reasons for this:
-
Improper Storage: The potency of this compound can be compromised if the powder or stock solutions have been stored incorrectly (e.g., at the wrong temperature or subjected to multiple freeze-thaw cycles).[1][2]
-
Degraded Stock Solution: Stock solutions stored for longer than the recommended periods (1 month at -20°C, 6 months at -80°C) may have lost activity.[1]
-
Presence of Antioxidants: this compound's mechanism of action involves the generation of reactive oxygen species (ROS).[2][3][4] If your cell culture medium is supplemented with strong antioxidants, it may counteract the effect of this compound. The antioxidant N-acetylcysteine (NAC), for example, has been shown to blunt the effects of this compound.[4]
-
Cell Line Specificity: Although this compound has a broad spectrum of activity, its potency can vary between different cell lines.[2]
Q2: I'm seeing inconsistent results between experiments. How can I improve reproducibility?
A2: To improve reproducibility:
-
Use Fresh Aliquots: Always use a fresh aliquot of your this compound stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.[1][2]
-
Prepare Fresh Dilutions: Prepare fresh working solutions from your stock solution for each experiment.[5]
-
Standardize Protocols: Ensure all experimental parameters, including cell density, incubation times, and drug concentrations, are consistent.
-
Control for Solvent Effects: Always include a vehicle control (e.g., DMSO-treated cells) in your experiments to account for any effects of the solvent on the cells.
Q3: Can I use this compound in animal studies? What is a suitable formulation?
A3: Yes, this compound can be used in in vivo studies. A common formulation involves a multi-component solvent system. One such protocol involves preparing the solution in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Powder Storage Temperature | -20°C | [1][5] |
| Stock Solution Solvent | DMSO | [1][5] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1] |
| Stock Solution Storage (-80°C) | Up to 6 months | [1] |
| Shipping Condition | Shipped with blue ice | [1] |
Experimental Protocols
Protocol: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 393.48 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile environment. For example, to prepare 1 mL of a 20 mM stock solution, you would need 7.87 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate to aid dissolution.[1]
-
Once dissolved, aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Visualizations
Caption: this compound's dual mechanism of action in leukemia cells.
Caption: Recommended workflow for preparing and using this compound.
Caption: Troubleshooting unexpected experimental results with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Flow Cytometry Results After Adaphostin Treatment
Welcome to the technical support center for researchers utilizing Adaphostin in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected flow cytometry results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how does it induce cell death?
A1: this compound is a tyrphostin that was initially designed as a Bcr/Abl tyrosine kinase inhibitor.[1][2] However, its primary mechanism of cytotoxicity is mediated through the induction of oxidative stress by generating reactive oxygen species (ROS), such as superoxide and intracellular peroxide.[1][3][4] This increase in ROS leads to DNA damage and subsequently triggers apoptosis in a variety of leukemia cell lines, including those resistant to imatinib.[1][3][4] While it can downregulate Bcr/Abl protein levels, its cytotoxic effects are not solely dependent on Bcr/Abl inhibition and are observed in both Bcr/Abl-positive and -negative cells.[1][4][5]
Q2: I treated my cells with this compound, but my Annexin V/PI flow cytometry results show a large population of necrotic (Annexin V negative / PI positive) cells with very few early apoptotic cells. Is this expected?
A2: This can be an unexpected but plausible result. Here are a few potential reasons:
-
High Drug Concentration or Prolonged Treatment: this compound can induce apoptosis rapidly.[1][5] Using a very high concentration or a long incubation time may cause cells to quickly progress through apoptosis to secondary necrosis, where the membrane is compromised, leading to a PI-positive signal. You may be missing the early apoptotic window.
-
Harsh Cell Handling: Excessive vortexing or centrifugation can damage cell membranes, leading to an increase in PI-positive cells that are not biologically necrotic.[6]
-
Rapid Onset of Necrosis: Depending on the cell type and experimental conditions, high levels of ROS induced by this compound could potentially lead to a more rapid necrotic cell death pathway in a subset of cells.
Troubleshooting Tip: Try performing a time-course experiment with shorter incubation periods and/or a dose-response experiment with lower concentrations of this compound to capture the early apoptotic population (Annexin V positive / PI negative).[7]
Q3: My flow cytometry results show a lower-than-expected percentage of apoptotic cells after this compound treatment. What could be the cause?
A3: Several factors could contribute to this observation:
-
Suboptimal Drug Concentration: The IC50 of this compound can vary significantly between cell lines.[1][2] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Cell Resistance: Some cell lines may exhibit inherent or acquired resistance to this compound.[1][2]
-
Antioxidant Effects: If your cell culture medium is rich in antioxidants, it might counteract the ROS-generating effects of this compound, thereby reducing its efficacy.[4]
-
Incorrect Gating Strategy: Ensure you are correctly gating on your cell population of interest and excluding debris, which can sometimes be mistaken for live cells.[8]
Q4: Can this compound affect the cell cycle? My cell cycle analysis results are unclear.
A4: Yes, while apoptosis is the primary outcome, the cellular stress induced by this compound can also lead to alterations in the cell cycle. Some studies on other cytotoxic agents show an increase in the S phase population or arrest in G0/G1.[1][9] If you are seeing unexpected cell cycle profiles, consider the following:
-
Apoptotic Cells in Analysis: Ensure you are properly excluding apoptotic cells (sub-G1 peak) from your cell cycle analysis of viable cells, as their fragmented DNA can interfere with the results.[10]
-
Combined Staining: For a clearer picture, consider co-staining with a marker of apoptosis (like cleaved caspase-3) along with your DNA content stain (like Propidium Iodide) to distinguish between cycling and dying cells.[10]
Troubleshooting Guide: Unexpected Flow Cytometry Patterns
This guide addresses specific unexpected flow cytometry results you might encounter after this compound treatment.
Scenario 1: High Background Fluorescence
-
Possible Cause: Non-specific antibody binding, cellular autofluorescence, or improper washing.[11][12] Dead cells can also non-specifically bind antibodies.[6]
-
Recommended Actions:
-
Include a Viability Dye: Use a viability dye to exclude dead cells from your analysis.[6]
-
Use Fc Block: For immune cells, pre-incubate with an Fc blocking reagent to prevent non-specific antibody binding to Fc receptors.[13]
-
Optimize Antibody Titration: Ensure you are using the optimal concentration of your antibodies.
-
Include Isotype Controls: Use isotype controls to determine the level of non-specific background staining.[13][14]
-
Scenario 2: Unexpected Cell Populations Appear
-
Possible Cause: Contamination of the sample, presence of cell doublets, or off-target effects of this compound leading to unforeseen phenotypic changes.[6][11]
-
Recommended Actions:
-
Doublet Discrimination: Use forward scatter height (FSC-H) vs. forward scatter area (FSC-A) and side scatter height (SSC-H) vs. side scatter area (SSC-A) plots to gate out cell doublets.
-
Proper Controls: Ensure you have unstained and single-stain controls to correctly set your gates and compensation.
-
Microscopy Check: Visually inspect your cells under a microscope to check for contamination or morphological changes.
-
Scenario 3: Weak or No Apoptotic Signal (Annexin V)
-
Possible Cause: Insufficient drug concentration or incubation time, degradation of the Annexin V reagent, or issues with the staining buffer.[15]
-
Recommended Actions:
-
Positive Control: Use a known inducer of apoptosis (e.g., staurosporine) as a positive control to validate your assay setup.
-
Check Reagents: Ensure your Annexin V and binding buffer are not expired and have been stored correctly. Remember that Annexin V binding is calcium-dependent, so do not use EDTA-containing buffers.[15]
-
Optimize Treatment: Perform a dose-response and time-course experiment to find the optimal conditions for apoptosis induction in your cell line.
-
Data Presentation: this compound Activity in Leukemia Cell Lines
The following table summarizes the inhibitory concentration (IC50) of this compound in various leukemia cell lines, providing a reference for expected efficacy.
| Cell Line | Phenotype | IC50 (µM) at 72h | Citation |
| K562 | Ph-positive CML | 13 | [1] |
| KBM5 | Ph-positive CML | 0.5 - 1 | [1] |
| KBM5-R | Imatinib-resistant KBM5 | ~1.3 | [1] |
| KBM7 | Ph-positive CML | 0.5 - 1 | [1] |
| KBM7-R | Imatinib-resistant KBM7 | ~1.3 | [1] |
| OCI/AML2 | Ph-negative AML | 0.5 - 1 | [1] |
| OCI/AML3 | Ph-negative AML | 0.5 - 1 | [1] |
| CLL B-cells | Primary CLL isolates | 4.2 (average at 24h) | [16][17] |
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a suitable culture vessel. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, collect the supernatant (which may contain apoptotic cells) and detach the adherent cells using a gentle, non-enzymatic method. Combine with the supernatant and centrifuge.
-
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
-
Gating Strategy:
-
Gate on the cell population of interest based on forward and side scatter to exclude debris.
-
Use doublet discrimination gates.
-
Analyze Annexin V and PI fluorescence to distinguish between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)[18]
-
-
Mandatory Visualizations
Signaling Pathways Affected by this compound
Caption: this compound induces apoptosis primarily through ROS production.
Experimental Workflow for Apoptosis Assay
Caption: Flow cytometry workflow for assessing apoptosis after treatment.
Troubleshooting Logic for Unexpected Necrosis
Caption: Logical steps to troubleshoot high necrotic cell populations.
References
- 1. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 7. youtube.com [youtube.com]
- 8. My 3-step approach to gating Annexin V data appropriately | Cytometry and Antibody Technology [voices.uchicago.edu]
- 9. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - AJMB: Volume 2, Issue 1, Year 2010 - AJMB [ajmb.org]
- 10. haematologica.org [haematologica.org]
- 11. biocompare.com [biocompare.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. sinobiological.com [sinobiological.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. ashpublications.org [ashpublications.org]
- 17. ashpublications.org [ashpublications.org]
- 18. bosterbio.com [bosterbio.com]
Technical Support Center: Adaphostin Experiments and Oxidative Stress Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adaphostin. The focus is on understanding and controlling for oxidative stress, a key mechanism of this compound's action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound's primary mechanism of cytotoxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][2][3] This is largely attributed to its redox-active hydroquinone group.[2] The increase in intracellular peroxides can induce DNA strand breaks and apoptosis in various leukemia cell lines.[1]
Q2: Why is it important to control for oxidative stress in my this compound experiments?
A2: Controlling for oxidative stress is crucial for several reasons:
-
To elucidate specific mechanisms: If you are investigating non-ROS-dependent effects of this compound, controlling for oxidative stress is necessary to isolate these pathways.
-
To understand the role of ROS: By comparing results with and without oxidative stress controls, you can specifically determine the contribution of ROS to this compound's effects on your cells.
-
To improve experimental reproducibility: Uncontrolled oxidative stress can lead to variability in experimental outcomes.
Q3: What are the common antioxidants used to control for this compound-induced oxidative stress?
A3: The most commonly used antioxidant to counteract this compound-induced oxidative stress is N-acetylcysteine (NAC).[1][2][3] Other antioxidants like Tiron and Trolox have also been reported to abrogate the effects of this compound-induced ROS.[3]
Q4: How does N-acetylcysteine (NAC) work to reduce oxidative stress?
A4: N-acetylcysteine is a precursor to L-cysteine, which is a component of glutathione (GSH), a major intracellular antioxidant. By replenishing intracellular GSH stores, NAC helps to neutralize ROS and reduce oxidative stress.
Q5: Will using an antioxidant like NAC interfere with the Bcr/Abl inhibitory activity of this compound?
A5: Studies have shown that this compound's effect on Bcr/Abl down-regulation is not prevented by antioxidants, suggesting that this effect may be independent of or parallel to ROS generation.[3]
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause: Your cell line may be particularly sensitive to oxidative stress.
-
Troubleshooting Steps:
-
Include an antioxidant control: Co-treat your cells with this compound and N-acetylcysteine (NAC). A typical starting concentration for NAC is 5-20 mM. If NAC rescues the cells, it confirms that the cytotoxicity is primarily ROS-mediated.
-
Titrate this compound concentration: Perform a dose-response curve with a wider range of lower this compound concentrations to determine a more suitable working concentration for your specific cell line.
-
Assess baseline ROS levels: Your cells may have high endogenous ROS levels. Measure baseline ROS using a fluorescent probe like DCFDA to assess this.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause: Variability in the levels of oxidative stress.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition, as these can all influence cellular redox state.
-
Use fresh solutions: Prepare fresh this compound and antioxidant solutions for each experiment, as their potency can degrade over time.
-
Monitor ROS levels: Routinely measure intracellular ROS levels in your control and treated cells to ensure consistency across experiments.
-
Problem 3: Difficulty in distinguishing between apoptosis induced by oxidative stress and other potential mechanisms of this compound.
-
Troubleshooting Steps:
-
Perform experiments with and without NAC: Compare key apoptotic markers (e.g., caspase activation, Annexin V staining) in cells treated with this compound alone versus cells co-treated with this compound and NAC. This will help differentiate ROS-dependent apoptosis.
-
Investigate specific signaling pathways: Analyze the activation of stress-activated protein kinases like JNK and p38, which are known to be activated by ROS.[4] Concurrently, examine pathways that may be affected independently of ROS.
-
Quantitative Data Summary
| Compound | Cell Line | Parameter | Value | Condition | Reference |
| This compound | K562 | IC50 | 13 µM | 72h incubation | [5] |
| This compound | KBM5 | IC50 | 0.5-1 µM | 72h incubation | [5] |
| This compound | KBM7 | IC50 | 0.5-1 µM | 72h incubation | [5] |
| This compound | OCI/AML2 | IC50 | 0.5-1 µM | 72h incubation | [5] |
| N-acetylcysteine (NAC) | Jurkat | Apoptosis Inhibition | Attenuated this compound/MG-132-induced apoptosis | Co-treatment | [6] |
| N-acetylcysteine (NAC) | CLL B-cells | Viable Cells | Increased from ~40% to ~75% | 20 mM NAC with 10 µM this compound | [7] |
Experimental Protocols
Protocol 1: Control for Oxidative Stress using N-acetylcysteine (NAC)
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
NAC Pre-treatment (Optional but Recommended): Pre-incubate cells with 5-20 mM NAC for 1-2 hours before adding this compound.
-
This compound Treatment: Add this compound to the desired final concentration, both to wells with and without NAC.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Proceed with your planned assays, such as cell viability assays, apoptosis assays, or western blotting.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Cell Treatment: Treat cells with this compound +/- NAC as described in Protocol 1.
-
Probe Loading: After the treatment period, remove the media and wash the cells once with warm phosphate-buffered saline (PBS).
-
Incubation with H2DCFDA: Add H2DCFDA solution (typically 5-10 µM in warm PBS or serum-free media) to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add PBS or a suitable buffer to the wells and measure the fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. Fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol 3: Detection of DNA Damage using Comet Assay
-
Cell Treatment and Harvesting: Treat cells as desired, then harvest by trypsinization or scraping.
-
Cell Embedding: Mix a small volume of cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to pull the negatively charged DNA towards the anode. Damaged DNA with strand breaks will migrate faster, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software to measure the tail length and intensity.
Visualizations
Caption: this compound-induced oxidative stress pathway and its inhibition by NAC.
Caption: Modulation of JNK and ERK signaling pathways by this compound-induced ROS.
Caption: General experimental workflow for studying this compound-induced oxidative stress.
References
- 1. sm.unife.it [sm.unife.it]
- 2. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to monitor ROS production by fluorescence microscopy and fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cell line-specific responses to Adaphostin treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Adaphostin in cell line-specific experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's main mechanism of action is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1][2] This leads to oxidative stress, which in turn perturbs multiple signal transduction pathways, including the inactivation of the cytoprotective Raf-1/MEK/ERK and Akt cascades, culminating in mitochondrial injury, caspase activation, and apoptosis.[3] While initially designed as a Bcr/Abl tyrosine kinase inhibitor, its cytotoxic effects are largely dependent on oxidant production and are not exclusive to Bcr/Abl-positive cells.[4][5]
Q2: Is this compound effective against Imatinib-resistant cell lines?
A2: Yes, this compound has demonstrated efficacy against various Imatinib-resistant leukemia models.[1][2] This includes cell lines with point mutations in the Bcr/Abl kinase domain, such as the T315I mutation, which confers high resistance to Imatinib and second-generation inhibitors.[1] The ROS-dependent mechanism of this compound allows it to circumvent the resistance mechanisms that target the ATP-binding site of the Bcr/Abl kinase.[1][6]
Q3: What is the general range of effective concentrations for this compound?
A3: The effective concentration of this compound can vary significantly between cell lines. For many human myeloid leukemia cell lines, the 50% inhibitory concentration (IC50) ranges from 0.5 to 1.0 µM.[4][5] However, some cell lines, such as K562, are less sensitive and may require higher concentrations, with IC50 values reported to be around 13 µM.[4][5] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration.
Q4: How does the sensitivity to this compound vary across different cell lines?
A4: Sensitivity to this compound is cell line-specific. For instance, KBM5 and KBM7 (CML cell lines) and OCI/AML2 and OCI/AML3 (AML cell lines) are relatively sensitive, with IC50 values in the sub-micromolar to low micromolar range.[4] In contrast, the K562 CML cell line is notably less sensitive.[4] this compound is effective in both Philadelphia chromosome-positive (Ph-positive) and Ph-negative cell lines.[4][5]
Troubleshooting Guides
Problem 1: Low or no cytotoxic effect observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Sub-optimal drug concentration | Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the IC50 for your specific cell line. |
| Cell line resistance | Some cell lines, like K562, are inherently less sensitive.[4] Consider increasing the concentration or incubation time. Verify the expression of key proteins involved in apoptosis in your cell line. |
| Drug degradation | Ensure proper storage of this compound solution as recommended by the manufacturer. Prepare fresh dilutions for each experiment. |
| High cell density | High cell density can reduce the effective drug concentration per cell. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. |
Problem 2: High variability in results between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell health and passage number | Use cells with a consistent passage number and ensure high viability (>90%) before starting the experiment. Document cell morphology and growth rate. |
| Inaccurate drug concentration | Calibrate pipettes regularly. Prepare a fresh stock solution of this compound and perform serial dilutions carefully. |
| Variations in incubation time | Use a precise timer for drug incubation periods. Stagger the addition of the drug to plates if handling a large number of samples to ensure consistent treatment times. |
Problem 3: Unexpected off-target effects observed.
| Possible Cause | Suggested Solution |
| Oxidative stress affecting multiple pathways | This compound's primary mechanism is ROS generation, which can have broad effects.[1][3] Include an antioxidant control, such as N-acetylcysteine (NAC), to confirm that the observed effects are due to oxidative stress.[2][3] |
| Modulation of multiple signaling pathways | This compound is known to affect various signaling pathways beyond Bcr/Abl.[3][4] Use specific inhibitors for pathways of interest to dissect the mechanism in your cell line. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Leukemia Cell Lines
| Cell Line | Cell Type | Bcr/Abl Status | Imatinib Resistance | IC50 (µM) | Reference |
| KBM5 | Chronic Myeloid Leukemia (CML) | Positive | Sensitive | 0.5 - 1.0 | [4] |
| KBM7 | Chronic Myeloid Leukemia (CML) | Positive | Sensitive | 0.5 - 1.0 | [4] |
| K562 | Chronic Myeloid Leukemia (CML) | Positive | Sensitive | 13 | [4][5] |
| OCI/AML2 | Acute Myeloid Leukemia (AML) | Negative | N/A | 0.5 - 1.0 | [4] |
| OCI/AML3 | Acute Myeloid Leukemia (AML) | Negative | N/A | 0.5 - 1.0 | [4] |
| KBM5-R | Chronic Myeloid Leukemia (CML) | Positive | Resistant | ~1.3 | [4] |
| KBM7-R | Chronic Myeloid Leukemia (CML) | Positive | Resistant | ~1.3 | [4] |
| Jurkat | T-cell Leukemia | Negative | N/A | Not specified | [3] |
| U937 | Histiocytic Lymphoma | Negative | N/A | Not specified | [3] |
Experimental Protocols
1. Cell Viability Assessment using MTS Assay
-
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Following incubation, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with the desired concentration of this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To measure the generation of ROS following this compound treatment.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or DHE) according to the manufacturer's protocol.
-
Wash the cells to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Signaling Pathway Diagrams
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and bortezomib induce oxidative injury and apoptosis in imatinib mesylate-resistant hematopoietic cells expressing mutant forms of Bcr/Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
Buffers and solvents compatible with Adaphostin for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with essential information on the use of Adaphostin in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to buffers, solvents, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vitro cellular assays, it is common practice to prepare a concentrated stock solution in DMSO.
Q2: How should I store this compound and its stock solutions?
A2: Solid this compound should be stored at 2-8°C, desiccated. This compound stock solutions in DMSO can be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: What buffers are compatible with this compound for in vitro assays?
A3: For cell-based assays, fresh working solutions of this compound should be prepared by diluting the DMSO stock solution directly into the cell culture medium.[1] Phosphate-buffered saline (PBS) has also been used as a buffer for resuspending cells during certain assay procedures, such as for the measurement of intracellular reactive oxygen species (ROS).[2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a tyrphostin that was initially designed as a Bcr/Abl tyrosine kinase inhibitor.[3] However, its cytotoxic effects are largely attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2][4] This increase in ROS leads to DNA damage and apoptosis in various cancer cell lines.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer/media. | The final concentration of DMSO in the assay may be too low to maintain this compound solubility, or the aqueous buffer may not be optimal. | Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, typically ≤ 0.5%. Prepare fresh dilutions of this compound in pre-warmed (37°C) cell culture medium immediately before use. If precipitation persists, consider performing a solubility test in your specific buffer system. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the working solution. | Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment.[1] Avoid storing diluted aqueous solutions of this compound. The stability of this compound in aqueous solutions over extended periods has not been extensively documented. |
| Low or no cellular response to this compound treatment. | Suboptimal drug concentration or incubation time. Incorrect handling of the compound. | Refer to published literature for effective concentration ranges and treatment durations for your specific cell line. IC50 values can range from the nanomolar to low micromolar range depending on the cell type.[3] Ensure proper storage and handling of both the solid compound and stock solutions to maintain its activity. |
| Interference with fluorescent assays. | This compound has been reported to quench the fluorescence of certain mitochondrial potential probes. | Be cautious when using fluorescent dyes to measure mitochondrial membrane potential in the presence of this compound. Consider alternative, non-fluorescent methods to confirm findings if quenching is suspected. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | Up to 75 mM |
| DMSO | 20 mg/mL |
| Ethanol | Up to 75 mM |
Table 2: IC50 Values of this compound in Various Leukemia Cell Lines
| Cell Line | Description | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia (Ph+) | 13 |
| KBM5 | Chronic Myeloid Leukemia (Ph+) | 0.5 - 1 |
| KBM7 | Chronic Myeloid Leukemia (Ph+) | 0.5 - 1 |
| OCI/AML2 | Acute Myeloid Leukemia (Ph-) | 0.5 - 1 |
| OCI/AML3 | Acute Myeloid Leukemia (Ph-) | 0.5 - 1 |
| Data compiled from multiple sources. IC50 values can vary based on experimental conditions.[3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 20 mM stock solution of this compound in sterile DMSO.[1]
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Warm the desired cell culture medium to 37°C.
-
Dilute the this compound stock solution directly into the pre-warmed medium to the desired final concentration immediately before adding it to the cells. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Protocol 2: Apoptosis Assay using Annexin V Staining
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (prepared as described in Protocol 1) for the specified duration (e.g., 24-48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing serum.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer and centrifuge to pellet the cells.
-
Resuspend the cell pellet in 200 µL of 1X Binding Buffer.
-
Add 5 µL of Propidium Iodide (PI) staining solution and incubate for 5-15 minutes on ice or at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Protein Expression
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For some applications, a TENN buffer (50 mM Tris-HCl [pH 7.4], 150 mM NaCl supplemented with protease inhibitors) has been used.[1]
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for using this compound in vitro.
References
- 1. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Adaphostin and Imatinib in Bcr-Abl positive cells
A detailed comparison of the efficacy and mechanisms of action of Adaphostin and the established tyrosine kinase inhibitor, Imatinib, in the context of Bcr-Abl positive leukemias. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data to inform future research and therapeutic strategies.
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), Imatinib has long been the cornerstone. Its mechanism of action targets the ATP-binding site of the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase that drives leukemogenesis.[1][2][3][4][5] However, the emergence of drug resistance, often through mutations in the Bcr-Abl kinase domain, has necessitated the exploration of alternative therapeutic agents.[4][6] this compound, a tyrphostin, presents a compelling alternative with a distinct mechanism of action that circumvents common resistance pathways.[6][7]
This guide provides a direct comparison of the efficacy of this compound and Imatinib in Bcr-Abl positive cells, presenting key quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and experimental workflows.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Imatinib in various Bcr-Abl positive cell lines, including those sensitive and resistant to Imatinib.
Table 1: IC50 Values for Cell Proliferation Inhibition
| Cell Line | Bcr-Abl Status | This compound IC50 (µM) | Imatinib IC50 (µM) | Reference |
| K562 | p210 Bcr-Abl (wild-type) | 13 | >20 (at 24h), 1.0 ± 0.6 (at 48h) | [8][9] |
| KBM5 | Ph-positive | 0.5 - 1 | Not specified | [8] |
| KBM5-R | Imatinib-resistant | ~1.3 | Not specified | [10] |
| KBM7 | Ph-positive | 0.5 - 1 | Not specified | [8] |
| KBM7-R | Imatinib-resistant | ~1.3 | Not specified | [10] |
| Ba/F3 p210 | Wild-type Bcr-Abl | Not specified | 10 (for apoptosis) | [11] |
| Ba/F3 T315I | T315I mutation | Not specified | 10 (ineffective) | [11] |
| Ba/F3 E255K | E255K mutation | Not specified | 10 (ineffective) | [11] |
Table 2: Efficacy Against Imatinib-Resistant Bcr-Abl Mutants
A key advantage of this compound is its ability to overcome Imatinib resistance, particularly in cells harboring the T315I "gatekeeper" mutation, which is notoriously resistant to Imatinib and second-generation tyrosine kinase inhibitors.[6][11] Studies have demonstrated that various models of Imatinib resistance, including cell lines with point mutations in Bcr-Abl, remain fully sensitive to this compound-induced cell death.[6][7]
Mechanism of Action: Two Distinct Approaches
While both drugs ultimately induce apoptosis in Bcr-Abl positive cells, their mechanisms of action are fundamentally different.
Imatinib: As a tyrosine kinase inhibitor, Imatinib competitively binds to the ATP pocket of the inactive conformation of the ABL kinase domain.[1][2] This blockage prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to cell proliferation and survival.[1][5]
This compound: Initially designed as a Bcr-Abl kinase inhibitor that would compete with peptide substrates, this compound's primary cytotoxic mechanism is now understood to be the induction of reactive oxygen species (ROS).[6][7][8] This oxidative stress triggers a cascade of events leading to apoptosis, a mechanism that is independent of direct Bcr-Abl kinase inhibition and, therefore, effective against Imatinib-resistant mutants.[6][7] Furthermore, this compound has been observed to induce the downregulation of Bcr-Abl protein levels.[7]
Signaling Pathways and Experimental Workflow
To visualize these distinct mechanisms and the experimental approaches used to compare these compounds, the following diagrams are provided.
Caption: Imatinib inhibits the Bcr-Abl kinase by blocking ATP binding.
Caption: this compound induces apoptosis via ROS production.
Caption: General workflow for comparing drug efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the comparative studies of this compound and Imatinib.
Cell Proliferation Assay (for IC50 Determination)
-
Cell Seeding: Bcr-Abl positive cells (e.g., K562, KBM5, KBM7 and their Imatinib-resistant counterparts) are seeded in 96-well plates at a predetermined density.[10]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Imatinib. A vehicle-only control (e.g., DMSO) is included.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[10]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTS assay.[10] The absorbance is read using a plate reader.
-
Data Analysis: The percentage of cell inhibition is calculated relative to the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells are treated with this compound, Imatinib, or a vehicle control for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) are added.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are identified as apoptotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared. One study noted that this compound induced apoptosis more rapidly than Imatinib.[10]
Colony Formation Assay
-
Cell Preparation: Bcr-Abl positive cells are suspended in a semi-solid medium, such as soft agar or methylcellulose.
-
Drug Addition: this compound or Imatinib is added to the medium at various concentrations.
-
Plating and Incubation: The cell-drug-media mixture is plated and incubated for an extended period (e.g., 7-14 days) to allow for colony formation.
-
Colony Counting: Colonies are stained (e.g., with crystal violet) and counted.
-
Data Analysis: The number of colonies in the drug-treated groups is compared to the vehicle control to assess the inhibition of clonogenic growth. This compound has been shown to selectively inhibit the colony growth of cells from CML patients.[8]
Conclusion
This compound and Imatinib represent two distinct therapeutic strategies for targeting Bcr-Abl positive cells. While Imatinib's targeted inhibition of the Bcr-Abl kinase has been revolutionary, this compound's unique mechanism of inducing oxidative stress provides a powerful tool to overcome Imatinib resistance. The data strongly suggest that this compound is effective against a broad range of Bcr-Abl positive cells, including those with mutations that confer resistance to Imatinib. This makes this compound a promising candidate for further preclinical and potentially clinical investigation, particularly in the context of Imatinib-refractory leukemias. The experimental protocols and comparative data presented here offer a solid foundation for researchers to build upon in the ongoing effort to develop more effective treatments for CML and Ph+ ALL.
References
- 1. proteopedia.org [proteopedia.org]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 6. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Adaphostin vs. Other ROS-Inducing Agents: A Comparative Guide for Cancer Therapy Research
An Objective Analysis of Performance, Mechanisms, and Experimental Support for Drug Development Professionals
The induction of oxidative stress through the generation of reactive oxygen species (ROS) is a pivotal strategy in modern cancer therapy. Cancer cells, characterized by their hypermetabolism, already exhibit higher basal ROS levels than normal cells, making them particularly vulnerable to agents that further elevate oxidative stress beyond a cytotoxic threshold.[1][2][3] This guide provides a detailed comparison of Adaphostin, a tyrphostin derivative, with other prominent ROS-inducing agents, focusing on their mechanisms of action, therapeutic efficacy, and the experimental data that underpins their potential in oncology.
Overview of Mechanism: this compound in Context
This compound (NSC 680410) was initially developed as a Bcr/Abl tyrosine kinase inhibitor.[4][5] However, extensive research has revealed that its primary mode of cytotoxicity is independent of Bcr/Abl inhibition and is instead critically dependent on the robust generation of ROS.[4][5][6] This positions this compound within a broader class of pro-oxidative anticancer agents. Unlike many conventional chemotherapeutics that induce ROS as a secondary effect, this compound's principal mechanism is the direct elevation of intracellular ROS, leading to catastrophic cellular damage and apoptosis.[7][8] This makes it a valuable tool for studying ROS-mediated cell death and a potential therapeutic for various malignancies, including those resistant to traditional kinase inhibitors.[4][6]
Other agents leverage ROS through different means. Some, like the anthracycline doxorubicin, chelate intracellular iron, leading to the production of hydroxyl radicals.[1] Others, such as buthionine sulfoximine (BSO), inhibit the antioxidant system by depleting glutathione (GSH), thereby increasing the cell's susceptibility to oxidative stress.[9] This guide will compare this compound to a selection of these agents to highlight their distinct and overlapping properties.
Comparative Efficacy and Cellular Response
The cytotoxic efficacy of ROS-inducing agents is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of cell proliferation. The following tables summarize the reported IC50 values for this compound and other selected agents across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia (Ph+) | 13 | [4][5] |
| KBM5 | Chronic Myeloid Leukemia (Ph+) | 0.5 - 1 | [4][5] |
| KBM5-R | Imatinib-Resistant CML (Ph+) | ~1.0 | [4] |
| OCI/AML2 | Acute Myeloid Leukemia (Ph-) | 0.5 - 1 | [4][5] |
| OCI/AML3 | Acute Myeloid Leukemia (Ph-) | 0.5 - 1 | [4][5] |
| Jurkat | Acute T-cell Leukemia | ≥ 0.75 | [8] |
Note: Ph+ indicates Philadelphia chromosome-positive, while Ph- is negative. This compound demonstrates significant activity against both Bcr/Abl-positive and -negative leukemia cells, underscoring its ROS-dependent, Bcr/Abl-independent mechanism.[4][5]
Table 2: Comparative In Vitro Cytotoxicity of Various ROS-Inducing Agents
| Agent | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Chronic Myeloid Leukemia | KBM5 | 0.5 - 1 | [4][5] |
| Cisplatin | Ovarian Cancer | A2780 | ~3 | (Literature values vary) |
| Doxorubicin | Breast Cancer | MCF-7 | ~0.5 | (Literature values vary) |
| Piperlongumine | Breast Cancer | MDA-MB-231 | ~5 | [10] |
| Celastrol | Breast Cancer | MDA-MB-468 | ~1.5 | [10] |
| Resveratrol | Prostate Cancer | PC-3 | 50 - 100 | [10] |
This table provides a general comparison; IC50 values are highly dependent on the specific cell line and experimental conditions.
Signaling Pathways and Molecular Mechanisms
The induction of ROS triggers a cascade of downstream signaling events that ultimately determine the cell's fate. While the initial trigger—an excess of ROS—is common, the specific pathways modulated can differ between agents.
This compound's Signaling Cascade
This compound-induced oxidative stress leads to a multi-pronged attack on pro-survival pathways while simultaneously activating stress-response pathways.[8] Key events include:
-
Inactivation of Pro-Survival Kinases: this compound leads to the downregulation and inactivation of the Raf-1/MEK/ERK and the PI3K/Akt signaling cascades, which are crucial for cell proliferation and survival.[8][11]
-
Activation of Stress-Activated Kinases: It triggers the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, stress-related pathways that promote apoptosis.[4][8]
-
Mitochondrial Damage: The culmination of these signaling perturbations is mitochondrial injury, characterized by the release of cytochrome c, which initiates the intrinsic apoptotic cascade.[8]
General Mechanism of Pro-oxidative Agents
The overarching strategy of ROS-inducing agents is to exploit the inherently compromised redox balance in cancer cells. By pushing ROS levels past a critical point, these agents overwhelm the cell's antioxidant defenses, leading to irreversible damage and cell death.
Key Experimental Protocols
Reproducible and standardized protocols are essential for comparing the efficacy of different compounds. Below are detailed methodologies for assays central to the evaluation of ROS-inducing agents.
Cell Viability Assay (XTT Method)
This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Principle: The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in metabolically active cells to a soluble orange formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add varying concentrations of the test compound (e.g., this compound) to the wells. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., Thermo Fisher CyQUANT™ XTT Assay).[12]
-
Incubation: Add 50 µL of the XTT working solution to each well.[12]
-
Incubate: Incubate the plate for 2-4 hours at 37°C, protected from light.[12]
-
Absorbance Reading: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm should be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
ROS Production Assay (DCFDA Method)
This assay quantifies the overall intracellular ROS levels.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the resulting H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][14]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the cell viability protocol.
-
Dye Loading: Following treatment, remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Incubate: Add 100 µL of 1-10 µM carboxy-H₂DCFDA solution in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.[15]
-
Wash: Remove the H₂DCFDA solution and wash the cells twice with PBS to remove any extracellular dye.[15]
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[14]
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold-increase in ROS production.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[16] Propidium Iodide (PI) is a membrane-impermeable DNA-binding dye that only enters cells with compromised membranes (late apoptotic or necrotic cells), staining their nuclei red.[16]
Protocol:
-
Cell Culture and Treatment: Culture 1-2 x 10⁶ cells and treat with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and wash the cell pellet twice with cold PBS.[16]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/mL). Gently vortex the cells.[16]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This compound stands out as a potent ROS-inducing agent with significant efficacy against a range of hematological malignancies, including those resistant to targeted therapies like imatinib.[4][6] Its well-defined mechanism, involving the disruption of key survival signaling pathways downstream of ROS production, provides a clear rationale for its anticancer effects.[8]
When compared to other ROS-inducing agents, this compound's primary reliance on ROS generation as its core cytotoxic mechanism makes it a particularly "clean" tool for studying oxidative stress in cancer. While agents like doxorubicin and cisplatin have broader mechanisms of action, their ROS-inducing properties contribute significantly to their efficacy and also to their side effects, such as cardiotoxicity.[1]
Future research should focus on:
-
Combination Therapies: Exploring synergistic interactions between this compound and other agents, such as proteasome inhibitors or drugs that further compromise cellular antioxidant defenses.[7]
-
Biomarker Identification: Identifying predictive biomarkers to determine which tumors would be most sensitive to this compound treatment.
-
Clinical Translation: Despite promising preclinical data, there are no active, large-scale clinical trials for this compound listed, highlighting a gap between laboratory findings and clinical development that needs to be addressed.[17][18][19]
This guide provides a foundational comparison to aid researchers in contextualizing this compound within the broader landscape of ROS-based cancer therapies. The provided data and protocols offer a framework for the rigorous evaluation of novel pro-oxidative compounds, ultimately accelerating the development of more effective cancer treatments.
References
- 1. Understanding of ROS-Inducing Strategy in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rosj.org [rosj.org]
- 4. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.6. ROS Detection Assays [bio-protocol.org]
- 15. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acpmp.org [acpmp.org]
- 18. mayo.edu [mayo.edu]
- 19. Our Research Trials [nycancer.com]
Adaphostin: A Comparative Analysis of its Off-Target Kinase Inhibition Profile
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the off-target kinase inhibition profile of Adaphostin. While initially developed as a BCR-ABL inhibitor, extensive research reveals a unique mechanism of action that distinguishes it from many ATP-competitive kinase inhibitors.
Executive Summary
Comparison of Cellular Potency: this compound vs. Imatinib
The following table summarizes the 50% inhibitory concentration (IC50) of this compound and Imatinib in various Philadelphia chromosome-positive (Ph+) and negative (Ph-) leukemia cell lines. This data highlights that while this compound is potent against a range of cell lines, its activity is not solely dependent on the presence of BCR-ABL.
| Cell Line | Philadelphia Chromosome Status | This compound IC50 (µM) | Imatinib IC50 (µM) | Reference |
| K562 | Positive | 13 | >20 (at 24h), 1.0 ± 0.6 (at 48h) | [1] |
| KBM5 | Positive | 0.5 - 1.0 | ~0.05 | [1] |
| KBM7 | Positive | 0.5 - 1.0 | ~0.05 | [1] |
| KBM5-R (Imatinib Resistant) | Positive | ~1.3 | >5 | [1] |
| KBM7-R (Imatinib Resistant) | Positive | ~1.3 | >5 | [1] |
| OCI/AML2 | Negative | 0.5 - 1.0 | N/A | [1] |
| OCI/AML3 | Negative | 0.5 - 1.0 | N/A | [1] |
| BaF3/p210 (Wild-type) | N/A (Transduced) | Equivalent across mutants | Sensitive | [3] |
| BaF3/p210 (T315I mutant) | N/A (Transduced) | Equivalent across mutants | Resistant | [3] |
| BaF3/p210 (E255K mutant) | N/A (Transduced) | Equivalent across mutants | Less sensitive | [3] |
Effects on Key Signaling Pathways
While a direct off-target kinase inhibition profile is not available, studies have investigated the downstream effects of this compound on various signaling pathways. It is important to note that many of these effects are considered secondary to the induction of ROS.
| Signaling Protein/Pathway | Observed Effect of this compound | Likely Mechanism |
| BCR-ABL | Downregulation of protein levels.[3] | Indirect, ROS-mediated |
| Raf-1/MEK/ERK | Inactivation/downregulation.[5] | Indirect, ROS-mediated |
| Akt/p70S6K | Inactivation.[5] | Indirect, ROS-mediated |
| JNK | Activation.[5] | Stress response to ROS |
| p38 MAPK | Activation.[5] | Stress response to ROS |
Experimental Protocols
A definitive experimental protocol for a comprehensive kinase panel screening of this compound is not publicly available. However, a general methodology for such a screen is outlined below.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of purified kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a variety of kinases.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. The amount of product formed is quantified, and the inhibition by the test compound is determined.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (often radiolabeled, e.g., [γ-³³P]-ATP)
-
Assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, EGTA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Control inhibitor
-
Filter plates or other capture method
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted test compound, control inhibitor, or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto filter paper that captures the phosphorylated substrate. Wash away excess unincorporated [γ-³³P]-ATP. Measure the radioactivity of the captured substrate using a scintillation counter.
-
Fluorescence-Based Assay (e.g., TR-FRET): Stop the reaction by adding a detection solution containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. In the presence of ADP produced by the kinase reaction, the tracer is displaced from the antibody, leading to a decrease in the TR-FRET signal.[6]
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Signaling Pathways and Mechanisms
BCR-ABL Signaling and Imatinib Inhibition
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib.
Proposed Mechanism of Action for this compound
Caption: Proposed mechanism of this compound-induced apoptosis via ROS production.
Conclusion
The available evidence strongly suggests that this compound's primary mechanism of action is the induction of oxidative stress, leading to apoptosis in a manner that is largely independent of direct kinase inhibition. This distinguishes it from ATP-competitive inhibitors like Imatinib. While this compound does affect downstream signaling pathways, these effects appear to be a consequence of ROS production rather than direct engagement with a wide array of kinases. For a complete understanding of its off-target profile, a comprehensive biochemical screen against a large kinase panel would be necessary. Researchers interested in utilizing this compound should consider its unique ROS-mediated cytotoxicity as its defining characteristic.
References
- 1. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance. [vivo.weill.cornell.edu]
- 5. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Validating the Role of ROS in Adaphostin-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adaphostin, a tyrphostin analogue, and its reliance on Reactive Oxygen Species (ROS) to induce cell death in cancer cells. We will objectively compare its performance with other compounds known to function through an ROS-dependent mechanism, supported by experimental data. Detailed methodologies for key validation experiments are also presented to aid in the design and interpretation of related research.
This compound and Alternatives: A Comparative Overview
This compound has been shown to induce apoptosis in various leukemia cell lines, and this cytotoxicity is largely dependent on the generation of intracellular ROS.[1][2] This pro-oxidant mechanism offers a potential therapeutic strategy against cancer. Below, we compare the cytotoxic and ROS-inducing effects of this compound with other well-established ROS-inducing anti-cancer agents: the proteasome inhibitors MG-132 and Bortezomib, and the thioredoxin reductase inhibitor Auranofin.
Table 1: Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values for this compound and its alternatives in various leukemia cell lines.
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| This compound | Jurkat | ~0.75 µM | ≥ 6 hours | [3] |
| KBM5, KBM7 | 0.5 - 1.0 µM | 72 hours | [1] | |
| OCI/AML2, OCI/AML3 | 0.5 - 1.0 µM | 72 hours | [1] | |
| K562 | 13 µM | 72 hours | [1] | |
| Primary CLL cells | 4.2 µM (average) | 24 hours | [4] | |
| MG-132 | Jurkat | ~20 µM (for proteasome inhibition) | 10 hours | [5] |
| C6 Glioma | 18.5 µmol/L | 24 hours | [6] | |
| Bortezomib | T-ALL cell lines | ~10 nM | 72 hours | [1] |
| B-cell precursor ALL | 3.1 - 46.3 nM | Not Specified | [4] | |
| Average (leukemia cell lines) | 12 nM | Not Specified | [3] | |
| Auranofin | Primary CLL cells | < 1.0 µmol/L | 24 hours | [7] |
| HeLa | ~2 µM | 24 hours | [8] |
Table 2: Induction of Apoptosis and ROS Generation
This table compares the ability of this compound and alternative compounds to induce apoptosis and generate ROS. The crucial role of ROS is often validated by the reversal of apoptosis in the presence of an antioxidant, such as N-acetylcysteine (NAC).
| Compound | Cell Line | Apoptosis Induction | ROS Generation | Reversal by NAC | Reference |
| This compound | Jurkat | ~70-80% (with MG-132) | Significant increase | Yes | [5] |
| Primary CLL cells | Induces PARP cleavage | Increase in mean fluorescence | Yes | [4] | |
| MG-132 | Jurkat | Induces apoptosis | Implied via ER stress | Not explicitly stated | [2] |
| C6 Glioma | 30.46% apoptotic cells | > 5-fold increase | Yes | [6] | |
| Bortezomib | KG-1a | 17.8% (at 2 µM, 24h) | Significant increase in mitochondrial superoxide | Yes | [9] |
| T-ALL cell lines | Significant increase | Implied | Not explicitly stated | [1] | |
| Auranofin | Primary CLL cells | Significant apoptosis | Increased intracellular ROS | Yes | [7] |
| HeLa | Induces apoptosis and necrosis | Increased intracellular O2•- | Yes | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
ROS Detection Assay (DCFH-DA Staining)
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cell Treatment: Treat cells with the test compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control (vehicle). To validate the role of ROS, pre-treat a set of cells with an antioxidant like N-acetylcysteine (NAC) before adding the test compound.
-
Staining: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) to determine the fold increase in ROS levels compared to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Mandatory Visualizations
Caption: this compound-induced cell death signaling pathway.
Caption: Workflow for validating ROS-mediated cell death.
Caption: Logical flow of ROS-dependent apoptosis by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Proteasome inhibitor MG132-induced apoptosis via ER stress-mediated apoptotic pathway and its potentiation by protein tyrosine kinase p56lck in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-leukemic activity of bortezomib and carfilzomib on B-cell precursor ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bortezomib suppresses acute myelogenous leukaemia stem‐like KG‐1a cells via NF‐κB inhibition and the induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Adaphostin: A Comparative Analysis of its Effects on Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaphostin (NSC 680410) is a synthetic molecule initially developed as a tyrosine kinase inhibitor. However, subsequent research has revealed its primary mechanism of action to be the induction of oxidative stress, leading to selective cytotoxicity in cancer cells while largely sparing their normal counterparts. This guide provides a comparative analysis of this compound's effects on cancer and normal cells, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.
Mechanism of Action: Induction of Reactive Oxygen Species (ROS)
The primary mechanism by which this compound exerts its cytotoxic effects is through the generation of reactive oxygen species (ROS) within cells.[1][2][3] This elevation in ROS leads to significant oxidative stress, triggering a cascade of events that ultimately result in apoptosis (programmed cell death).[2][4] Notably, this ROS-dependent mechanism is effective even in cancer cells that have developed resistance to other therapies, such as imatinib.[1] While initially designed to inhibit the Bcr/Abl tyrosine kinase, its efficacy is not solely dependent on this inhibition.[5][6]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on this compound's cytotoxic effects on various cancer cell lines and the observed effects on normal cells.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KBM5 | Chronic Myeloid Leukemia (CML) | 0.5 - 1.0 | [5][6] |
| KBM7 | Chronic Myeloid Leukemia (CML) | 0.5 - 1.0 | [5][6] |
| OCI/AML2 | Acute Myeloid Leukemia (AML) | 0.5 - 1.0 | [5][6] |
| OCI/AML3 | Acute Myeloid Leukemia (AML) | 0.5 - 1.0 | [5][6] |
| K562 | Chronic Myeloid Leukemia (CML) | 13 | [5][6] |
| U251 | Glioblastoma | More sensitive | [4] |
| U87 | Glioblastoma | Least sensitive | [4] |
| LN18 | Glioblastoma | Moderately sensitive | [4] |
Table 2: Effects of this compound on Normal Human Cells
| Cell Type | Key Findings | Reference |
| Normal Bone Marrow Cells | Resistant to this compound-induced cytotoxicity. | [1] |
| Normal Lymphocytes | Resistant to this compound-induced cytotoxicity. | [1] |
| Normal Hematopoietic Progenitors (CD34+ cells) | Showed no significant influence on colony growth at doses effective against leukemia cells. |
Signaling Pathways Affected by this compound
This compound's induction of ROS triggers a differential response in key signaling pathways between cancer and normal cells. In cancer cells, this compound leads to the inactivation of pro-survival pathways and the activation of pro-apoptotic, stress-related pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/mL in a final volume of 100 µL/well.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability versus the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular levels of ROS.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess probe.
-
Analysis: Analyze the fluorescence of the cells by flow cytometry, typically using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of key signaling proteins.
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, and JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the effects of this compound.
Conclusion
The available evidence strongly suggests that this compound is a promising anti-cancer agent with a favorable selectivity profile. Its ability to induce cytotoxicity in a variety of cancer cell types, including those resistant to standard therapies, through the generation of ROS, while exhibiting minimal toxicity to normal cells, warrants further investigation. The detailed protocols and understanding of the signaling pathways involved provide a solid foundation for future preclinical and clinical studies.
References
- 1. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound cytoxicity in glioblastoma cells is ROS-dependent and is accompanied by upregulation of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Potential Strategy to Overcome Imatinib Resistance: A Comparative Analysis of Adaphostin
For researchers, scientists, and drug development professionals navigating the challenge of imatinib resistance in chronic myeloid leukemia (CML), this guide provides a comparative analysis of Adaphostin, a tyrphostin derivative, and its efficacy in imatinib-resistant CML cell lines. We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer a comprehensive overview of this compound as a potential alternative therapeutic agent.
Imatinib, a cornerstone in CML therapy, targets the BCR-ABL tyrosine kinase, the pathogenic driver of the disease. However, the emergence of resistance, often through mutations in the BCR-ABL kinase domain such as the formidable T315I mutation, presents a significant clinical hurdle.[1] This has spurred the search for novel compounds that can effectively circumvent these resistance mechanisms. This compound has emerged as a promising candidate due to its distinct mechanism of action.[2][3][4]
Performance Comparison: Imatinib vs. This compound in Resistant Cells
Experimental data consistently demonstrates that imatinib-resistant CML cell lines, including those harboring the T315I mutation, remain sensitive to this compound.[2][4] This suggests a lack of cross-resistance, a critical attribute for a second-line therapeutic agent. The cytotoxic effect of this compound is attributed to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS), a mechanism fundamentally different from the ATP-competitive inhibition of BCR-ABL by imatinib.[2][3][4][5]
Table 1: Comparative 50% Inhibitory Concentrations (IC50) of this compound in Imatinib-Sensitive and -Resistant CML Cell Lines
| Cell Line | Imatinib Resistance Status | BCR-ABL Mutation | This compound IC50 (µM) | Imatinib IC50 (µM) | Reference |
| K562 | Sensitive | Wild-type | ~13 | ~0.5 | [5] |
| KBM5 | Sensitive | Wild-type | 0.5 - 1.0 | Not specified | [5] |
| KBM5-R | Resistant | Point mutation | ~1.3 | >10 | [5] |
| KBM7 | Sensitive | Wild-type | 0.5 - 1.0 | Not specified | [5] |
| KBM7-R | Resistant | BCR-ABL amplification | ~1.3 | >10 | [5] |
| BaF3/p210-WT | Sensitive | Wild-type | Not specified | ~1.0 | [2] |
| BaF3/p210-T315I | Resistant | T315I | Not specified | >10 | [2] |
Note: IC50 values can vary between studies due to different experimental conditions.
Interestingly, some studies suggest that certain imatinib-resistant cells may even exhibit enhanced sensitivity to this compound.[2] Furthermore, this compound has been shown to down-regulate both wild-type and mutant BCR-ABL protein levels.[2]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and imatinib on CML cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[6]
-
Drug Treatment: Add varying concentrations of this compound or imatinib to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7][8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[6]
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Treat 1-5 x 10^5 cells with the desired concentrations of this compound or imatinib for the indicated time.[10]
-
Cell Harvesting: Centrifuge the cells and wash them once with cold PBS.[10][11]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[10]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[10] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[11][13]
Western Blotting for BCR-ABL Signaling Pathway
This technique is used to assess the protein levels and phosphorylation status of key components in the BCR-ABL signaling pathway.
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[14]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCR-ABL, phospho-BCR-ABL (Tyr245), STAT5, phospho-STAT5 (Tyr694), CrkL, and phospho-CrkL (Tyr207) overnight at 4°C.[14][15] Use an antibody against a housekeeping protein like α-Tubulin or GAPDH as a loading control.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
Visualizing the Mechanisms of Action and Resistance
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Imatinib action and resistance pathway.
References
- 1. Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance. [vivo.weill.cornell.edu]
- 5. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Cell viability assay [bio-protocol.org]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. scispace.com [scispace.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]
Proteomic analysis of cellular responses to Adaphostin treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular responses to Adaphostin treatment, supported by proteomic data. We delve into the significant protein modulations, the intricate signaling pathways affected, and the detailed experimental methodologies used to uncover these findings.
This compound, a tyrphostin derivative, was initially investigated for its potential as a Bcr/Abl tyrosine kinase inhibitor. However, extensive proteomic analyses have revealed a more complex mechanism of action, primarily centered around the induction of oxidative stress. This guide synthesizes findings from key studies to offer a comprehensive overview of how this compound impacts the cellular proteome.
Quantitative Proteomic Analysis of this compound Treatment
The primary cellular response to this compound involves a significant upregulation of proteins associated with oxidative stress and a concurrent modulation of proteins involved in apoptosis and other critical signaling pathways. The following tables summarize the quantitative changes in protein expression observed in myeloid leukemia cell lines (HL60 and K562) following this compound treatment.
Table 1: Differentially Expressed Proteins in HL60 and K562 Cells Treated with this compound [1][2]
| Protein Name | Gene Symbol | Cellular Process | Fold Change (Direction) | Cell Line(s) |
| Calmodulin | CALM | Oxidative Stress Response | Upregulated | HL60, K562 |
| Endoplasmic Reticulum Protein 29 | ERP29 | Oxidative Stress Response | Upregulated | HL60, K562 |
| Glutathione S-Transferase P1 | GSTP1 | Oxidative Stress Response, Drug Resistance | Upregulated | HL60, K562 |
| Protein Disulfide Isomerase A1 | PDIA1 | Oxidative Stress Response | Upregulated | HL60, K562 |
| Lamin A/C | LAMA | Apoptosis | Modulated | HL60, K562 |
| Filamin A | FLNA | Apoptosis | Modulated | HL60, K562 |
| Translocated Promoter Region | TPR | Apoptosis | Modulated | HL60, K562 |
| Rho GDP Dissociation Inhibitor | GDIS | Apoptosis | Modulated | HL60, K562 |
| Cu/Zn Superoxide Dismutase | SOD1 | Oxidative Stress Response, Drug Resistance | Correlated with Resistance | Panel of cell lines |
Note: Specific fold-change values were not consistently reported in the source material; "Upregulated" or "Modulated" indicates a significant change observed in the proteomic analysis.
Comparison with Other Oxidative Stress-Inducing Agents
To further elucidate this compound's mechanism, its proteomic signature was compared to that of a simple hydroquinone (1,4-dihydroxybenzene) and hydrogen peroxide (H₂O₂). The results demonstrated a striking similarity, suggesting that the redox-active hydroquinone group in this compound is central to its activity.[1][2]
Table 2: Comparative Proteomic Profile of this compound and Other Redox-Active Agents [1]
| Treatment | Proteomic Profile Similarity to this compound | Key Observation |
| 1,4-dihydroxybenzene | Almost identical | Induced similar increases in intracellular peroxides. |
| Hydrogen Peroxide (H₂O₂) | Almost identical | Replicated this compound-induced Bcr/Abl degradation. |
These findings strongly support the classification of this compound as a redox-active-substituted dihydroquinone, with its kinase inhibition activity likely being a downstream effect of the induced oxidative stress.[1]
Experimental Protocols
The following section details the methodologies employed in the key proteomic analyses of this compound's effects.
Proteomic Analysis of this compound-Treated Myeloid Leukemia Cells[1][2]
-
Cell Culture and Treatment: HL60 (Bcr/abl negative) and K562 (Bcr/abl positive) myeloid leukemia cells were cultured under standard conditions. Cells were treated with this compound for 6, 12, or 24 hours. In some experiments, cells were co-treated with the antioxidant N-acetylcysteine (NAC) to assess the role of oxidative stress.
-
Sample Preparation: Following treatment, total cell lysates were prepared for proteomic analysis.
-
Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE): Proteins from the cell lysates were separated based on their isoelectric point and molecular weight using 2D-PAGE.
-
Protein Visualization and Spot Excision: The gels were stained to visualize the protein spots. Differentially expressed spots between control and this compound-treated samples were excised.
-
In-Gel Digestion: The excised protein spots were subjected to in-gel digestion with trypsin to generate peptide fragments.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixtures were analyzed by LC-MS/MS to determine their amino acid sequences.
-
Protein Identification: The peptide fragmentation data was used to search protein databases and identify the differentially expressed proteins.
Signaling Pathways and Experimental Workflows
The proteomic data has been instrumental in mapping the signaling pathways perturbed by this compound. The primary mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers a cascade of downstream events.
The experimental workflow for identifying these protein changes is a multi-step process, beginning with cell treatment and culminating in protein identification via mass spectrometry.
Further research has also implicated other signaling pathways in this compound's activity, particularly in combination with other agents or in different cell types. These include the Raf-1/MEK/ERK, AKT, and p38 MAPK pathways.[2][3][4] The modulation of these pathways often occurs secondary to the initial ROS production.[5]
References
- 1. Proteomic analysis identifies oxidative stress induction by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of this compound-mediated G1 arrest in prostate cancer (PC-3) cells: signaling events mediated by hepatocyte growth factor receptor, c-Met, and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomic Profiling of Adaphostin-Treated Cancer Cells
A guide for researchers, scientists, and drug development professionals on the metabolic impact of Adaphostin in comparison to other tyrosine kinase inhibitors.
This guide provides a comparative analysis of the metabolomic effects of this compound on cancer cells. This compound, a tyrphostin analog, is a unique tyrosine kinase inhibitor (TKI) that induces significant oxidative stress, distinguishing its mechanism from other TKIs that primarily act as ATP competitors for the Bcr/Abl kinase.[1][2] This guide will delve into the expected metabolomic shifts following this compound treatment, compare them with other Bcr/Abl inhibitors, and provide the necessary experimental framework for such investigations.
Introduction to this compound
This compound (NSC 680410) is an investigational anticancer agent that has demonstrated cytotoxicity against a range of leukemia cell lines, including those resistant to established TKIs like Imatinib.[1][2] Its primary mechanism of action involves the generation of reactive oxygen species (ROS), leading to intracellular peroxide production and subsequent DNA damage and apoptosis.[1][3][4] This ROS-dependent mechanism suggests a distinct metabolic impact compared to other TKIs that directly target the Bcr/Abl kinase domain.[2] Understanding these metabolic alterations is crucial for elucidating its full therapeutic potential and identifying biomarkers of response.
Experimental Protocols
A detailed methodology is essential for reproducible metabolomic profiling. Below is a standard protocol for the analysis of cells treated with this compound and other TKIs.
Cell Culture and Treatment
-
Cell Lines: Human leukemia cell lines, such as K562 (Bcr/Abl positive) and HL60 (Bcr/Abl negative), are suitable models.
-
Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells are seeded at a density of 5 x 10^5 cells/mL and treated with this compound (e.g., 5 µM), Imatinib (e.g., 1 µM), or a vehicle control (DMSO) for various time points (e.g., 6, 12, 24 hours).
Metabolite Extraction
-
Quenching: Immediately after treatment, cells are harvested and washed with ice-cold phosphate-buffered saline. Metabolism is quenched by adding a cold extraction solvent, typically a methanol/water mixture (e.g., 80% methanol).
-
Extraction: The cell suspension is vortexed and incubated at -80°C to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Cell debris is removed by centrifugation at high speed (e.g., 14,000 rpm) at 4°C.
-
Sample Preparation: The supernatant containing the metabolites is collected and dried under a vacuum. The dried extract is then reconstituted in a suitable solvent for mass spectrometry analysis.
Mass Spectrometry-Based Metabolomics
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap mass spectrometer coupled with a liquid chromatography system (LC-MS), is used for analysis.
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar metabolites.
-
Data Acquisition: Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Analysis: Raw data is processed using software like XCMS or Compound Discoverer for peak picking, alignment, and identification. Metabolite identification is confirmed by matching retention times and fragmentation patterns with a standard library. Statistical analysis (e.g., t-test, ANOVA) is performed to identify significantly altered metabolites.
Comparative Metabolomic Data
The following table summarizes the expected changes in key metabolites in cancer cells treated with this compound compared to a standard TKI like Imatinib. These predictions are based on this compound's known mechanism of inducing oxidative stress.
| Metabolic Pathway | Metabolite | Expected Change with this compound | Expected Change with Imatinib | Rationale for this compound's Effect |
| Pentose Phosphate Pathway | Glucose-6-phosphate | Decrease | No significant change | Increased flux into the PPP to generate NADPH for antioxidant defense. |
| 6-Phosphogluconate | Increase | No significant change | Increased activity of glucose-6-phosphate dehydrogenase. | |
| Sedoheptulose-7-phosphate | Increase | No significant change | Upregulation of the non-oxidative branch of the PPP. | |
| Glutathione Metabolism | Glutathione (GSH) | Decrease | No significant change | Depletion due to scavenging of reactive oxygen species. |
| Glutathione disulfide (GSSG) | Increase | No significant change | Oxidation of GSH by ROS. | |
| Cysteine | Decrease | No significant change | Increased utilization for GSH synthesis. | |
| Tricarboxylic Acid (TCA) Cycle | Citrate | Decrease | Potential Decrease | Potential mitochondrial dysfunction due to oxidative damage. |
| Succinate | Accumulation | Potential Decrease | Potential inhibition of succinate dehydrogenase by ROS. | |
| Fumarate | Decrease | Potential Decrease | Reduced availability of succinate. | |
| Glycolysis | Lactate | Increase | Potential Increase | A common feature of cancer metabolism, may be enhanced by mitochondrial dysfunction. |
| Amino Acid Metabolism | Glutamine | Decrease | No significant change | Increased demand for glutamine to replenish TCA cycle intermediates and for GSH synthesis. |
| Proline | Increase | No significant change | Proline can act as an antioxidant and its synthesis may be upregulated. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for metabolomic profiling.
This compound's Signaling Pathway
Caption: this compound's mechanism of action.
Conclusion
The metabolomic profiling of cells treated with this compound reveals a distinct metabolic signature characterized by a robust response to oxidative stress. Unlike conventional TKIs that primarily target kinase activity, this compound's induction of ROS forces a significant reprogramming of cellular metabolism, particularly affecting the pentose phosphate pathway and glutathione metabolism. These metabolic shifts not only highlight the unique mechanism of this compound but also suggest potential therapeutic strategies that could exploit these metabolic vulnerabilities. Further research into the metabolomics of this compound will be invaluable for its clinical development and for identifying patient populations most likely to benefit from this novel therapeutic agent.
References
- 1. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic analysis identifies oxidative stress induction by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
A Comparative Analysis of Apoptotic Pathways: Adaphostin Versus Other Kinase Inhibitors
A deep dive into the molecular mechanisms of cell death induced by Adaphostin and its counterparts, providing a comparative guide for researchers in oncology and drug development.
This guide offers a detailed comparison of the apoptotic pathways triggered by the tyrphostin tyrosine kinase inhibitor, this compound, and other widely studied kinase inhibitors, including Imatinib, Nilotinib, and Dasatinib. Through a synthesis of experimental data, this document aims to provide a clear and objective resource for understanding the distinct and overlapping mechanisms of action of these compounds.
Key Distinctions in Apoptotic Induction
This compound's mechanism of action in inducing apoptosis is notably distinct from many other kinase inhibitors. While initially designed as a Bcr/Abl inhibitor, its cytotoxic effects are largely attributed to the generation of reactive oxygen species (ROS).[1][2][3][4] This oxidative stress acts as a primary trigger, initiating a cascade of events leading to programmed cell death.[5][6] This is a key differentiator from inhibitors like Imatinib, which primarily function by blocking the ATP-binding site of specific kinases.[7][8][9]
In contrast to the more targeted action of Imatinib, this compound's effects are not restricted to Bcr/Abl-positive cells and it has demonstrated efficacy in various leukemia cell lines that are Bcr/Abl-negative.[1][2] Furthermore, this compound can induce apoptosis more rapidly than imatinib mesylate in Bcr/Abl-positive cells.[1]
Comparative Signaling Pathways
The apoptotic signaling cascades activated by these inhibitors show both convergence and divergence.
This compound: The apoptotic pathway initiated by this compound is characterized by:
-
ROS Generation: A central event leading to oxidative injury.[1][3]
-
Mitochondrial Perturbation: Release of pro-apoptotic mitochondrial proteins such as cytochrome c and AIF.[1][5][6]
-
Caspase Activation: Activation of caspase-9, -8, and -3.[5][6]
-
Modulation of Survival and Stress Pathways: Inactivation of the Raf-1/MEK/ERK and Akt survival pathways, and activation of the c-Jun N-terminal kinase (JNK) stress-related pathway.[1][5][6]
Imatinib (Gleevec): Imatinib-induced apoptosis primarily involves:
-
BCR-ABL Inhibition: Blocks the constitutively active Bcr-Abl tyrosine kinase, leading to the inhibition of proliferation and induction of apoptosis in Bcr-Abl positive cells.[7][9]
-
Bim-Dependent Pathway: Induces apoptosis through the accumulation of the pro-apoptotic protein Bim.[10]
-
Caspase-3 Activation: Leads to the activation of caspase-3 and its downstream substrates.[11]
-
Endoplasmic Reticulum Stress: Can induce apoptosis in gastric cancer cells through the generation of ROS and ER stress-associated JNK activation.[12]
Nilotinib: As a second-generation tyrosine kinase inhibitor, Nilotinib's apoptotic mechanism includes:
-
Bim-Dependent Pathway: Similar to Imatinib, it induces apoptosis through Bim accumulation.[10]
-
Caspase-Independent and -Dependent Pathways: Can induce apoptosis through both caspase-dependent and -independent mechanisms.[13][14]
-
Mitochondrial Dysfunction: Causes a decrease in mitochondrial membrane potential.[13]
-
HDAC Inhibition: In hepatic stellate cells, Nilotinib can induce apoptosis and autophagy by inhibiting histone deacetylases.[15]
Dasatinib: This multi-targeted kinase inhibitor induces apoptosis via:
-
Inhibition of Multiple Kinases: Targets Src family kinases, Bcr-Abl, c-Kit, and others.[16][17]
-
Downregulation of Survival Proteins: Leads to decreased levels of activated Akt, Erk1/2, and p38, and reduced expression of Mcl-1 and Bcl-xL.[16]
-
Caspase Activation: Induces PARP cleavage through caspase activity.[16][18]
-
PI3K/Akt/mTOR Pathway Suppression: In bladder cancer cells, Dasatinib induces apoptosis and autophagy by inhibiting this pathway.[19]
Quantitative Comparison of Inhibitor-Induced Apoptosis
| Inhibitor | Cell Line(s) | IC50 / Effective Concentration | Key Apoptotic Events | Reference(s) |
| This compound | Jurkat, U973 | ≥0.75 µM | Release of cytochrome c and AIF, activation of caspases-9, -8, and -3. | [5][6] |
| CLL B cells | IC50: 4.2 µM (median) | PARP cleavage, caspase-3 substrate cleavage. | [20] | |
| KBM5, KBM7, OCI/AML2, OCI/AML3 | IC50: 0.5-1 µM | Induction of superoxide and apoptosis. | [4] | |
| Imatinib | K562 | Dose-dependent | G0/G1 cell cycle arrest, caspase-3 activation. | [11] |
| Gastric Cancer Cells (AGS) | 30, 50, 100 µM | Increased JNK phosphorylation. | [12] | |
| Nilotinib | K562 | IC50: 34.5 nM (48h) | Increased apoptotic nucleosomes and caspase-3 activity. | [14] |
| H9C2 | 5 µM, 10 µM | Time- and dose-dependent apoptosis. | [13] | |
| Dasatinib | CLL cells | 100 nM | Decreased phosphorylation of Akt, Erk1/2, p38; PARP cleavage. | [16] |
| T24, T24R2 Bladder Cancer Cells | ≥0.1 µM | G1-phase arrest, activation of caspases-3, -8, -9. | [19] |
Experimental Protocols
A summary of common methodologies used to assess apoptosis induced by these kinase inhibitors is provided below.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Used to quantify the percentage of apoptotic and necrotic cells by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
-
Cell Death Detection ELISA: Measures the amount of histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.
Western Blotting
-
Principle: Used to detect specific proteins in a sample. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the protein of interest (e.g., cleaved PARP, cleaved caspases, signaling pathway proteins). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Caspase Activity Assays
-
Colorimetric/Fluorometric Assays: These assays utilize synthetic substrates that are specifically cleaved by active caspases (e.g., caspase-3, -8, -9). The cleavage releases a chromophore or a fluorophore, which can be quantified to measure enzyme activity.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
JC-1 Staining: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key apoptotic signaling pathways activated by this compound and a generalized pathway for other compared kinase inhibitors.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Generalized apoptotic pathway for other kinase inhibitors.
References
- 1. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. droracle.ai [droracle.ai]
- 8. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Imatinib and nilotinib induce apoptosis of chronic myeloid leukemia cells through a Bim-dependant pathway modulated by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Gleevec induces apoptosis in K562 cells through activating caspase-3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imatinib-induced apoptosis of gastric cancer cells is mediated by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Nilotinib induces apoptosis and autophagic cell death of activated hepatic stellate cells via inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Dasatinib (BMS-354825) tyrosine kinase inhibitor suppresses invasion and induces cell cycle arrest and apoptosis of head and neck squamous cell carcinoma and non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
Safety Operating Guide
Navigating the Safe Disposal of Adaphostin: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and operational integrity. Adaphostin, a potent p210bcr/abl tyrosine kinase inhibitor, requires careful handling and specific disposal procedures to mitigate potential environmental and health risks.[1][2][3][4] This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general laboratory chemical waste management guidelines.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
Recommended PPE:
-
Gloves: Wear chemotherapy-grade or double-layered nitrile gloves. If contamination occurs, change gloves immediately.[5]
-
Lab Coat: A non-permeable, long-sleeved lab coat with tight-fitting cuffs is essential.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: Depending on the form of this compound being handled (e.g., powder), a respirator may be necessary to prevent inhalation.
All handling of this compound, especially during preparation and disposal, should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) that does not exhaust into the room.[5]
II. Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound and materials contaminated with it are to be treated as hazardous chemical waste.
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, lab coats), absorbent pads, and empty containers. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[6] However, if residue remains that cannot be easily removed, the container itself must be disposed of as hazardous waste.[6]
-
Liquid Waste: This category includes solutions containing this compound, such as stock solutions in DMSO, and any solvents used for rinsing contaminated glassware or equipment.
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated chemotherapy sharps container.[5]
It is crucial to segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal by environmental health and safety (EHS) personnel.[7]
III. Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable framework for the disposal of this compound waste.
Experimental Protocol for Disposal of Solid this compound Waste:
-
Containment: Carefully place all solid this compound waste, including contaminated PPE and lab materials, into a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and specify "this compound" or "Chemotherapeutic Waste."
-
Labeling: The waste container label must include the chemical name (this compound), the concentration (if applicable), and the date the waste was first added to the container.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area must be at or near the point of generation and away from incompatible chemicals.[8]
-
Pickup: Once the container is full or has been in storage for the maximum allowed time (typically up to 12 months, but institutional policies may vary), arrange for pickup by your institution's EHS department.[8]
Experimental Protocol for Disposal of Liquid this compound Waste:
-
Collection: Collect all liquid waste containing this compound, including unused solutions and solvent rinsates, in a compatible, leak-proof, and shatter-resistant container. Plastic containers are often preferred.[8]
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical name of all contents (e.g., "this compound in DMSO"), and their approximate concentrations.
-
pH Neutralization (if applicable): General guidelines for some chemical waste allow for neutralization of acidic or basic solutions to a pH between 5.5 and 10.5 before disposal.[10] However, given the nature of this compound as a potent bioactive compound, it is recommended to consult with your institution's EHS for specific guidance on neutralization.
-
Storage: Keep the liquid waste container securely capped and stored in the designated SAA.[9]
-
Disposal: Do not pour liquid this compound waste down the drain.[10] Arrange for collection by your institution's EHS for proper off-site treatment and disposal.
IV. Quantitative Data Summary
| Waste Type | Container Requirements | Storage Location | Disposal Method |
| Solid this compound Waste | Labeled, sealed, leak-proof hazardous waste container | Satellite Accumulation Area (SAA) | EHS Pickup |
| Liquid this compound Waste | Labeled, sealed, leak-proof, shatter-resistant container | Satellite Accumulation Area (SAA) | EHS Pickup |
| Contaminated Sharps | Designated, puncture-resistant chemotherapy sharps container | SAA | EHS Pickup |
| Empty Containers (Triple-Rinsed) | General laboratory glass or plastic recycling (if fully decontaminated) | Recycling Bins | Institutional Recycling Program |
| Empty Containers (Residue) | Labeled, sealed, leak-proof hazardous waste container | Satellite Accumulation Area (SAA) | EHS Pickup |
V. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uwyo.edu [uwyo.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. web.uri.edu [web.uri.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
